Amelubant
Description
Properties
Key on ui mechanism of action |
Amelubant is a long-acting oral Leukotriene B4 (LTB4) receptor antagonist. Amelubant is a prodrug which is metabolized by ubiquitous esterases to BIIL 260 and its glucuronidated metabolite BIIL 315.14. BIIL 260 and BIIL 315.14 interact directly with the LTB4 receptors. LTB4 is a chemotactic factor for immune cells and potentiates the immune response. The G-protein coupled receptors BLT1, (high affinity for LTB4, expressed in most leukocytes) and BLT2 (low affinity for LTB4) are responsible for mediating LTB4's effects. |
|---|---|
CAS No. |
346735-24-8 |
Molecular Formula |
C33H34N2O5 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
ethyl N-[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidoyl]carbamate |
InChI |
InChI=1S/C33H34N2O5/c1-4-38-32(37)35-31(34)25-8-16-29(17-9-25)39-21-23-6-5-7-24(20-23)22-40-30-18-12-27(13-19-30)33(2,3)26-10-14-28(36)15-11-26/h5-20,36H,4,21-22H2,1-3H3,(H2,34,35,37) |
InChI Key |
SBVYURPQULDJTI-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)/N=C\NC1=CC=C(C=C1)OCC2=CC=CC(=C2)COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O |
Canonical SMILES |
CCOC(=O)NC(=N)C1=CC=C(C=C1)OCC2=CC(=CC=C2)COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amelubant; BIIL-284; BIIL-284-BS; BIIL-284BS. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BIIL 260 and BIIL 315: The Active Metabolites of Amelubant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BIIL 260 and BIIL 315, the active metabolites of the potent leukotriene B4 (LTB4) receptor antagonist, Amelubant (BIIL 284). This document details their pharmacological properties, the metabolic pathway of the parent prodrug, and the experimental methodologies used for their characterization.
Introduction
This compound (BIIL 284) is a prodrug developed as a potent and long-acting oral antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3] LTB4 is a powerful lipid mediator involved in inflammatory responses, acting as a potent chemoattractant for neutrophils and other leukocytes.[4][5] By blocking the LTB4 receptor, this compound and its active metabolites represent a therapeutic strategy for managing inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis. This compound itself has negligible affinity for the LTB4 receptor but is rapidly converted in vivo to its active forms, BIIL 260 and its glucuronidated metabolite, BIIL 315. BIIL 315 is the predominant active metabolite found in human plasma following oral administration of this compound.
Metabolic Pathway of this compound
This compound undergoes a two-step metabolic conversion to its active forms. This process is initiated by ubiquitous esterases, followed by glucuronidation.
Following oral administration, this compound is metabolized to BIIL 260, which is subsequently converted to BIIL 315. BIIL 315 is the primary active metabolite circulating in the plasma and has a reported terminal half-life of approximately 13 hours in humans.
Pharmacological Activity
Both BIIL 260 and BIIL 315 are potent, reversible, and competitive antagonists of the LTB4 receptor. They exhibit high binding affinity to the receptor on human neutrophils and effectively inhibit LTB4-induced cellular responses.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its active metabolites.
Table 1: LTB4 Receptor Binding Affinity
| Compound | Ki (nM) - Isolated Human Neutrophil Membranes | Ki (nM) - Vital Human Neutrophilic Granulocytes |
| This compound (BIIL 284) | 230 | 221 |
| BIIL 260 | 1.7 | ~1 |
| BIIL 315 | 1.9 | ~1 |
Table 2: Inhibition of LTB4-Induced Intracellular Calcium Release in Human Neutrophils
| Compound | IC50 (nM) |
| BIIL 260 | 0.82 |
| BIIL 315 | 0.75 |
Table 3: In Vivo Efficacy of this compound (BIIL 284) in Animal Models
| Model | Species | ED50 (mg/kg, p.o.) |
| LTB4-induced ear inflammation | Mouse | 0.008 |
| LTB4-induced transdermal chemotaxis | Guinea Pig | 0.03 |
| LTB4-induced neutropenia | Monkey | 0.004 |
| LTB4-induced Mac-1 expression | Monkey | 0.05 |
LTB4 Receptor Signaling Pathway
BIIL 260 and BIIL 315 exert their anti-inflammatory effects by blocking the LTB4 signaling pathway. LTB4 binds to two G protein-coupled receptors (GPCRs), the high-affinity BLT1 and the low-affinity BLT2. The binding of LTB4 to these receptors initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
Experimental Protocols
The characterization of BIIL 260 and BIIL 315 involved several key in vitro and in vivo experiments.
Experimental Workflow for Metabolite Characterization
The general workflow for identifying and characterizing the active metabolites of this compound is outlined below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds to the LTB4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from human neutrophils or cells overexpressing the LTB4 receptor.
-
Assay Conditions: The assay is typically performed in a buffer containing a fixed concentration of a radiolabeled LTB4 ligand (e.g., [3H]LTB4) and varying concentrations of the unlabeled test compound (this compound, BIIL 260, or BIIL 315).
-
Incubation: The mixture is incubated to allow for competitive binding to the receptor.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of the test compounds to inhibit LTB4-induced increases in intracellular calcium concentration.
Methodology:
-
Cell Loading: Human neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Compound Incubation: The loaded cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of LTB4.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a fluorometer.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of the test compound.
In Vivo LTB4-Induced Mouse Ear Inflammation Model
Objective: To assess the in vivo efficacy of the prodrug this compound in an animal model of inflammation.
Methodology:
-
Drug Administration: Mice are orally administered with various doses of this compound or a vehicle control.
-
Inflammation Induction: After a specified time, a solution of LTB4 is topically applied to one ear to induce inflammation, while the other ear receives a control solution.
-
Assessment of Inflammation: The inflammatory response is quantified by measuring the increase in ear thickness or by histological analysis of tissue sections to assess edema and neutrophil infiltration.
-
Data Analysis: The ED50 value (the dose that produces 50% of the maximal inhibitory effect) is calculated.
Conclusion
BIIL 260 and BIIL 315 are the potent, active metabolites of the prodrug this compound, responsible for its LTB4 receptor antagonist activity. A thorough understanding of the metabolic conversion of this compound and the pharmacological profiles of BIIL 260 and BIIL 315 is crucial for the continued research and development of this class of anti-inflammatory agents. The experimental protocols detailed in this guide provide a framework for the continued investigation of these and other LTB4 receptor antagonists.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
Amelubant: A Technical Guide to a Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amelubant (BIIL 284) is a potent and long-acting oral antagonist of the leukotriene B4 (LTB4) receptor. It functions as a prodrug, undergoing in vivo conversion to its active metabolites, BIIL 260 and its glucuronidated form, BIIL 315. These metabolites exhibit high affinity for the BLT1 and BLT2 receptors, thereby inhibiting the pro-inflammatory effects of LTB4. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the fields of immunology, inflammation, and drug development.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the initiation and amplification of inflammatory responses, primarily by acting as a powerful chemoattractant for neutrophils and other leukocytes. LTB4 exerts its effects through two G-protein coupled receptors, the high-affinity BLT1 receptor, predominantly expressed on leukocytes, and the low-affinity BLT2 receptor, which has a broader expression pattern. The LTB4/BLT1 signaling axis is implicated in the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis, cystic fibrosis, asthma, and chronic obstructive pulmonary disease (COPD).
This compound was developed as a selective antagonist of LTB4 receptors with the therapeutic goal of mitigating LTB4-driven inflammation. This document details the pharmacological profile of this compound, summarizing key preclinical and clinical findings.
Chemical Properties and Mechanism of Action
This compound is a prodrug that is rapidly metabolized by ubiquitous esterases to its active metabolite, BIIL 260. BIIL 260 is further converted to its glucuronidated form, BIIL 315, which is the predominant active metabolite found in human plasma following oral administration.[1] Both BIIL 260 and BIIL 315 are potent and competitive antagonists of the LTB4 receptors.[2]
Chemical Structure of this compound (BIIL 284)
-
Chemical Formula: C33H34N2O5
-
Molecular Weight: 538.64 g/mol
Mechanism of LTB4 Receptor Antagonism
The active metabolites of this compound, BIIL 260 and BIIL 315, competitively bind to the BLT1 and BLT2 receptors, preventing the binding of the endogenous ligand LTB4. This blockade inhibits the downstream signaling cascades initiated by LTB4, thereby reducing the recruitment and activation of inflammatory cells.
Leukotriene B4 (LTB4) Signaling Pathway
The binding of LTB4 to its G-protein coupled receptors, primarily BLT1 on neutrophils, initiates a cascade of intracellular signaling events. This process is crucial for chemotaxis, degranulation, and the production of reactive oxygen species (ROS). The signaling pathway is initiated by the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits.
Caption: LTB4 Signaling Pathway through the BLT1 Receptor.
Quantitative Data Presentation
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its active metabolites.
Table 1: In Vitro Activity of this compound and its Metabolites
| Compound | Target | Assay | Species | Ki (nM) | IC50 (nM) | Reference |
| This compound (BIIL 284) | LTB4 Receptor | Radioligand Binding | Human | >10,000 | - | [2] |
| BIIL 260 | LTB4 Receptor | Radioligand Binding | Human | 1.7 | - | [2] |
| BIIL 315 | LTB4 Receptor | Radioligand Binding | Human | 1.9 | - | [2] |
| BIIL 260 | LTB4-induced Ca2+ mobilization | Functional Assay | Human | - | 0.82 | |
| BIIL 315 | LTB4-induced Ca2+ mobilization | Functional Assay | Human | - | 0.75 |
Table 2: In Vivo Efficacy of this compound (BIIL 284)
| Model | Species | Endpoint | Route of Administration | ED50 (mg/kg) | Reference |
| LTB4-induced ear inflammation | Mouse | Inhibition of edema | Oral | 0.008 | |
| LTB4-induced transdermal chemotaxis | Guinea Pig | Inhibition of neutrophil migration | Oral | 0.03 | |
| LTB4-induced neutropenia | Monkey | Inhibition of neutropenia | Oral | 0.004 | |
| LTB4-induced Mac-1 expression | Monkey | Inhibition of Mac-1 upregulation | Oral | 0.05 |
Table 3: Summary of this compound Clinical Trial Results
| Indication | Phase | Primary Endpoint | Key Findings | Reference |
| Rheumatoid Arthritis | II | ACR20 Response | No statistically significant difference compared to placebo. | |
| Cystic Fibrosis | II | Change in FEV1 and incidence of pulmonary exacerbations | Trial terminated early due to a significant increase in pulmonary-related serious adverse events in adults. |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.
LTB4-Induced Mouse Ear Inflammation Model
This in vivo model is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit LTB4-induced ear edema.
Materials:
-
Male BALB/c mice (20-25 g)
-
Leukotriene B4 (LTB4)
-
This compound (BIIL 284) or other test compounds
-
Vehicle (e.g., 0.5% methylcellulose)
-
Acetone
-
Micrometer caliper
Procedure:
-
Administer this compound or vehicle orally to groups of mice.
-
After a specified pretreatment time (e.g., 1 hour), lightly anesthetize the mice.
-
Apply a solution of LTB4 in acetone to the inner and outer surfaces of one ear. Apply acetone alone to the contralateral ear as a control.
-
At a predetermined time after LTB4 application (e.g., 2 hours), measure the thickness of both ears using a micrometer caliper.
-
The increase in ear thickness (edema) is calculated as the difference between the thickness of the LTB4-treated ear and the vehicle-treated ear.
-
The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.
Caption: Workflow for the LTB4-Induced Mouse Ear Inflammation Assay.
In Vivo Neutrophil Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the migration of neutrophils to a site of inflammation in a living organism.
Materials:
-
Male guinea pigs (300-350 g)
-
Leukotriene B4 (LTB4)
-
This compound (BIIL 284) or other test compounds
-
Vehicle
-
Saline
-
Skin abrasion tool
-
Collection chambers
-
Hank's Balanced Salt Solution (HBSS)
-
Cell counter
Procedure:
-
Administer this compound or vehicle orally to groups of guinea pigs.
-
After a specified pretreatment time, anesthetize the animals and gently shave the dorsal skin.
-
Create shallow abrasions on the skin.
-
Place collection chambers over the abraded areas.
-
Fill the chambers with a solution of LTB4 in saline or saline alone (control).
-
After a defined incubation period (e.g., 4 hours), collect the fluid from the chambers.
-
Centrifuge the collected fluid to pellet the migrated cells.
-
Resuspend the cell pellet in HBSS and count the number of neutrophils using a cell counter.
-
The inhibition of neutrophil migration is calculated by comparing the number of neutrophils in the drug-treated group to the vehicle-treated group.
Clinical Development and Discontinuation
This compound underwent Phase I and Phase II clinical trials for several inflammatory conditions.
Rheumatoid Arthritis
A Phase II clinical trial in patients with active rheumatoid arthritis evaluated the efficacy and safety of this compound. The primary endpoint was the American College of Rheumatology 20% improvement criteria (ACR20). The study found no statistically significant difference in ACR20 response rates between the this compound-treated groups and the placebo group.
Cystic Fibrosis
A Phase II trial was conducted to assess the efficacy and safety of this compound in patients with cystic fibrosis, a disease characterized by chronic airway inflammation and neutrophil infiltration. The co-primary endpoints were the change in forced expiratory volume in one second (FEV1) and the incidence of pulmonary exacerbations. The trial was prematurely terminated due to a statistically significant increase in pulmonary-related serious adverse events, including an increased incidence of pulmonary exacerbations, in adult patients receiving this compound compared to placebo.
The discontinuation of the clinical development of this compound for these indications highlights the complexities of targeting inflammatory pathways and the challenges of translating preclinical efficacy into clinical benefit.
Caption: Clinical Development Timeline of this compound.
Conclusion
This compound is a potent LTB4 receptor antagonist that demonstrated significant efficacy in preclinical models of inflammation. However, its clinical development was halted due to a lack of efficacy in rheumatoid arthritis and safety concerns in patients with cystic fibrosis. The story of this compound underscores the critical importance of the LTB4 signaling pathway in inflammation and provides valuable lessons for the development of future anti-inflammatory therapeutics. The detailed data and experimental protocols presented in this guide offer a comprehensive resource for researchers continuing to explore the therapeutic potential of targeting the LTB4 pathway.
References
The Discovery and Synthesis of Amelubant (BIIL 284): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amelubant (BIIL 284) is a potent and orally active antagonist of the leukotriene B4 (LTB4) receptor, which was developed as a potential treatment for inflammatory diseases. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological characterization of this compound. Detailed experimental protocols for key assays and a summary of its clinical development are also presented.
Introduction: The Role of Leukotriene B4 in Inflammation
Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the inflammatory response by acting as a powerful chemoattractant for neutrophils and other leukocytes.[1][2] LTB4 exerts its effects through two G-protein coupled receptors, BLT1 and BLT2. The BLT1 receptor is a high-affinity receptor primarily expressed on leukocytes, making it a key target for anti-inflammatory therapies. By blocking the action of LTB4 at its receptor, it is possible to inhibit the recruitment and activation of inflammatory cells, thereby reducing the inflammatory cascade. This understanding formed the rationale for the development of LTB4 receptor antagonists like this compound for the treatment of various inflammatory conditions, including rheumatoid arthritis and cystic fibrosis.[2]
Discovery of this compound (BIIL 284)
The discovery of this compound stemmed from a focused drug discovery program aimed at identifying potent and selective antagonists of the LTB4 receptor. The development process involved the synthesis and screening of a library of compounds for their ability to inhibit LTB4 binding and functional activity.
Lead Identification and Optimization
While the specific lead optimization cascade for this compound is not extensively detailed in the public domain, the core strategy involved identifying a chemical scaffold with a good affinity for the LTB4 receptor and then modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. This compound was designed as a prodrug to improve its oral bioavailability.[1]
The Prodrug Strategy
This compound (BIIL 284) itself has a negligible affinity for the LTB4 receptor.[1] It is a prodrug that is rapidly metabolized in the body by ubiquitous esterases into its active metabolites, BIIL 260 and its glucuronidated form, BIIL 315. This conversion is crucial for its pharmacological activity.
Chemical Synthesis of this compound (BIIL 284)
A detailed, step-by-step synthesis of this compound (BIIL 284) is not publicly available in peer-reviewed journals. Pharmaceutical companies typically protect the specific details of their synthesis processes through patents. The chemical structure of this compound is N-(4-(5-(3-((tert-butoxycarbonyl)amino)propyl)-2-methoxyphenoxy)benzyl)-N-methyl-2-oxobutanamide. The synthesis would likely involve a multi-step process, including the formation of the diphenyl ether linkage, introduction of the aminopropyl side chain, and final coupling with the N-methyl-2-oxobutanamide moiety. Researchers interested in the specific synthesis would need to consult the relevant patents filed by Boehringer Ingelheim.
Mechanism of Action
This compound's mechanism of action is centered on the competitive antagonism of the LTB4 receptor by its active metabolites.
Metabolic Activation
Upon oral administration, this compound is absorbed and quickly converted to its active metabolites, BIIL 260 and BIIL 315.
LTB4 Receptor Antagonism
BIIL 260 and BIIL 315 are potent and competitive antagonists of the BLT1 receptor. They bind to the receptor with high affinity, preventing the binding of the endogenous ligand, LTB4. This blockade inhibits the downstream signaling pathways initiated by LTB4.
Signaling Pathway
The following diagram illustrates the LTB4 signaling pathway and the point of intervention by this compound's active metabolites.
Pharmacological Properties
The pharmacological profile of this compound and its active metabolites has been extensively characterized through in vitro and in vivo studies.
In Vitro Pharmacology
The following table summarizes the in vitro activity of this compound and its metabolites.
| Compound | Assay | Species | Cell/Membrane Preparation | Value |
| This compound (BIIL 284) | LTB4 Receptor Binding (Ki) | Human | Neutrophil Membranes | >1000 nM |
| BIIL 260 | LTB4 Receptor Binding (Ki) | Human | Neutrophil Membranes | 1.1 nM |
| BIIL 315 | LTB4 Receptor Binding (Ki) | Human | Neutrophil Membranes | 1.9 nM |
| BIIL 260 | LTB4-induced Ca2+ mobilization (IC50) | Human | Neutrophils | 0.82 nM |
| BIIL 315 | LTB4-induced Ca2+ mobilization (IC50) | Human | Neutrophils | 0.75 nM |
In Vivo Pharmacology
The in vivo efficacy of orally administered this compound has been demonstrated in various animal models of inflammation.
| Model | Species | Endpoint | ED50 |
| LTB4-induced Ear Inflammation | Mouse | Inhibition of Edema | 0.008 mg/kg |
| LTB4-induced Neutropenia | Monkey | Inhibition of Neutrophil Decrease | 0.004 mg/kg |
| LTB4-induced Mac-1 Expression | Monkey | Inhibition of Mac-1 Upregulation | 0.05 mg/kg |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the characterization of this compound.
LTB4 Receptor Binding Assay
Objective: To determine the binding affinity of compounds to the LTB4 receptor.
Protocol:
-
Membrane Preparation: Human neutrophil membranes are prepared from isolated human neutrophils.
-
Binding Reaction: Membranes are incubated with a radiolabeled LTB4 ligand (e.g., [3H]LTB4) in the presence of varying concentrations of the test compound.
-
Incubation: The reaction is incubated to allow for binding equilibrium to be reached.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values (the concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional antagonist activity of compounds by assessing their ability to inhibit LTB4-induced intracellular calcium release.
Protocol:
-
Cell Preparation: Human neutrophils are isolated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of LTB4.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a fluorometer or a fluorescence plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of the LTB4 response against the concentration of the test compound.
LTB4-Induced Mouse Ear Inflammation Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of orally administered compounds.
Protocol:
-
Compound Administration: Test compounds are administered orally to mice at various doses.
-
Inflammation Induction: After a specified period, a solution of LTB4 in a suitable vehicle is topically applied to one ear of each mouse. The contralateral ear receives the vehicle alone as a control.
-
Edema Measurement: After a set time, the thickness of both ears is measured using a digital micrometer. The difference in thickness between the LTB4-treated and vehicle-treated ears is calculated as a measure of edema.
-
Data Analysis: The ED50 value (the dose of the compound that causes 50% inhibition of the inflammatory response) is calculated.
The following diagram illustrates the workflow for the in vivo mouse ear inflammation model.
Clinical Development and Outcomes
This compound underwent clinical trials for several inflammatory conditions.
Rheumatoid Arthritis
A Phase II clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis. The study involved three different oral doses of BIIL 284 (5, 25, and 75 mg once daily) compared to placebo over a 3-month period. While a higher percentage of patients in the 25 mg and 75 mg groups achieved an ACR20 response compared to placebo, the differences were not statistically significant. The treatment was found to be safe and well-tolerated. The modest clinical efficacy observed in this trial suggested that LTB4 may not be a major contributor to the inflammatory process in established rheumatoid arthritis.
Cystic Fibrosis
A Phase II clinical trial of this compound in patients with cystic fibrosis was prematurely terminated. The trial was halted due to an observed increase in the rate of pulmonary-related adverse events, including pulmonary exacerbations, in the this compound-treated group compared to the placebo group. This unexpected outcome highlighted the complex role of LTB4-mediated inflammation in the context of chronic bacterial infections characteristic of cystic fibrosis, suggesting that potent suppression of the neutrophil response could be detrimental in this patient population.
Conclusion
This compound (BIIL 284) is a potent and selective LTB4 receptor antagonist that demonstrated significant anti-inflammatory activity in preclinical models. Its development as a prodrug with highly active metabolites represented a sound pharmacological strategy. However, the clinical trial results in rheumatoid arthritis and cystic fibrosis underscore the challenges of translating preclinical efficacy into clinical benefit. The findings from the this compound clinical program have provided valuable insights into the role of LTB4 in different human inflammatory diseases and serve as an important case study for the development of targeted anti-inflammatory therapies.
References
An In-Depth Technical Guide to the Structural Activity Relationship of Amelubant Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amelubant (BIIL 284) is a potent and long-acting oral antagonist of the leukotriene B4 (LTB4) receptor, a key player in inflammatory responses. As a prodrug, this compound itself exhibits negligible binding to the LTB4 receptor. However, upon oral administration, it is rapidly metabolized by ubiquitous esterases into its active metabolites, BIIL 260 and its glucuronidated form, BIIL 315. These metabolites are high-affinity, competitive antagonists of the LTB4 receptor, making them promising candidates for the treatment of various inflammatory diseases. This technical guide provides a detailed overview of the structural activity relationship (SAR) of this compound and its analogues, delves into the experimental protocols used for their evaluation, and illustrates the key signaling pathways involved.
Structural Activity Relationship (SAR) of this compound and its Metabolites
The development of this compound highlights a successful prodrug strategy to enhance oral bioavailability and in vivo efficacy. The core of its activity lies in the structural features of its active metabolites, BIIL 260 and BIIL 315.
The Prodrug and its Active Metabolites
This compound (BIIL 284) is designed to overcome pharmacokinetic challenges. Its conversion to the active forms is a critical step for its therapeutic action.[1][2]
-
This compound (BIIL 284): Exhibits weak binding affinity for the LTB4 receptor.[3][4]
-
BIIL 260: The primary active metabolite, formed by esterase-mediated hydrolysis of this compound. It demonstrates high affinity for the LTB4 receptor.[3]
-
BIIL 315: The glucuronidated form of BIIL 260, which also retains high binding affinity for the LTB4 receptor.
The key structural difference between this compound and its active metabolite BIIL 260 is the conversion of the ethyl carbamate group to a carboxylic acid. This transformation is crucial for high-affinity binding to the LTB4 receptor.
Quantitative SAR Data
The following table summarizes the in vitro potency of this compound and its active metabolites against the human LTB4 receptor.
| Compound | LTB4 Receptor Binding (Ki, nM) on human neutrophil membranes | LTB4-induced Ca2+ mobilization in human neutrophils (IC50, nM) |
| This compound (BIIL 284) | 230 | - |
| BIIL 260 | 1.7 | 0.82 |
| BIIL 315 | 1.9 | 0.75 |
Data sourced from Birke et al., 2001.
These data clearly indicate that the conversion of the prodrug this compound to its metabolites BIIL 260 and BIIL 315 results in a greater than 100-fold increase in binding affinity for the LTB4 receptor. This significant increase in potency underscores the importance of the carboxylic acid moiety for receptor interaction.
LTB4 Receptor Signaling Pathway
This compound's active metabolites exert their anti-inflammatory effects by blocking the LTB4 receptor (BLT1), a G-protein coupled receptor (GPCR). The binding of LTB4 to BLT1 triggers a cascade of intracellular signaling events that lead to neutrophil activation and recruitment.
LTB4 Receptor Signaling Pathway and Point of Inhibition by this compound Analogues.
Experimental Protocols
The evaluation of this compound analogues involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. The following are detailed methodologies for key experiments.
[3H]-LTB4 Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for the LTB4 receptor.
Workflow:
Workflow for [³H]-LTB4 Competitive Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Human neutrophils are isolated from fresh human blood. The cells are then lysed, and the cell membranes containing the LTB4 receptors are isolated by centrifugation.
-
Incubation: The neutrophil membranes are incubated in a buffer solution containing a fixed concentration of [3H]-LTB4 and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound [3H]-LTB4 from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-LTB4 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
LTB4-Induced Neutrophil Chemotaxis Assay
This functional assay assesses the ability of the compounds to inhibit the migration of neutrophils towards an LTB4 gradient. The Boyden chamber assay is a commonly used method.
Workflow:
Workflow for LTB4-Induced Neutrophil Chemotaxis Assay.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors.
-
Boyden Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber is filled with a solution containing LTB4 as the chemoattractant.
-
Cell Loading: The isolated neutrophils, pre-incubated with either vehicle or a test compound, are placed in the upper chamber.
-
Incubation: The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the LTB4 gradient in the lower chamber.
-
Quantification: After incubation, the number of neutrophils that have migrated to the lower side of the membrane is quantified by staining and microscopy or by using a plate reader-based method.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the LTB4-induced neutrophil migration (IC50) is determined.
LTB4-Induced Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to block the LTB4-induced increase in intracellular calcium concentration in neutrophils, a key step in the signaling cascade.
Methodology:
-
Cell Preparation: Human neutrophils are isolated and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometer or a fluorescence microscope.
-
Stimulation: The cells are stimulated with LTB4 in the presence or absence of the test compound.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time. The ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is used to calculate the intracellular calcium concentration.
-
Data Analysis: The IC50 value for the inhibition of the LTB4-induced calcium signal is determined.
Conclusion
The structural activity relationship of this compound and its analogues is centered on the prodrug concept, where the inactive parent compound is efficiently converted in vivo to highly potent LTB4 receptor antagonists. The key structural feature for high-affinity binding is the carboxylic acid moiety present in the active metabolites, BIIL 260 and BIIL 315. The evaluation of these and other LTB4 receptor antagonists relies on a suite of well-established in vitro and in vivo assays, including radioligand binding, neutrophil chemotaxis, and calcium mobilization studies. A thorough understanding of the SAR and the associated experimental methodologies is crucial for the design and development of novel and improved anti-inflammatory therapeutics targeting the LTB4 pathway.
References
- 1. Prodrugs and Their Active Metabolites - Creative Proteomics [creative-proteomics.com]
- 2. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Amelubant's Antagonistic Effect on Leukotriene B4-Induced Signaling Pathways: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene B4 (LTB4) is a potent, endogenously produced lipid mediator that plays a critical role in the initiation and amplification of inflammatory responses. Its signaling, primarily through the high-affinity G-protein coupled receptor BLT1, triggers a cascade of intracellular events leading to leukocyte chemotaxis, activation, and the release of pro-inflammatory cytokines. Amelubant (also known as BIIL 284) is the prodrug of a highly potent and selective LTB4 receptor antagonist.[1][2][3] This document provides a detailed technical overview of this compound's mechanism of action, its quantitative effects on LTB4-induced signaling, and the experimental protocols used to characterize its activity.
Introduction: The LTB4 Signaling Axis
Leukotriene B4 is a product of the 5-lipoxygenase pathway and serves as a powerful chemoattractant for various leukocytes, particularly neutrophils.[4][5] Its biological effects are mediated through two G-protein coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. The BLT1 receptor is predominantly expressed on immune cells and is the principal mediator of LTB4's pro-inflammatory and chemotactic actions. Upon LTB4 binding, the BLT1 receptor activates intracellular signaling pathways that are crucial for host defense but can also contribute to the pathophysiology of inflammatory diseases such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
This compound was developed as a therapeutic agent to target this axis. It is an orally administered prodrug that is rapidly converted by esterases into its active metabolites, BIIL 260 and the glucuronidated form, BIIL 315. These active metabolites are reversible and competitive antagonists of the LTB4 receptors.
Mechanism of Action: Inhibition of BLT1 Receptor Signaling
The binding of LTB4 to the BLT1 receptor initiates a well-defined signaling cascade. This process involves the activation of heterotrimeric G-proteins, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a critical step for cellular activation. This calcium flux, along with other downstream effectors like mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K), culminates in hallmark cellular responses including chemotaxis, degranulation, and the transcription of inflammatory genes via factors like NF-κB.
This compound's active metabolites directly interfere with this process. They act as competitive antagonists, binding to the BLT1 receptor and preventing LTB4 from docking and initiating the signaling cascade. Structural biology studies have revealed that the active metabolite BIIL 260 functions as an inverse agonist. Its benzamidine moiety occupies a sodium ion-binding pocket, interacting with the conserved aspartate residue D66^2.50^, which stabilizes the receptor in an inactive conformation and prevents the conformational changes required for G-protein activation.
Caption: The LTB4-induced signaling cascade via the BLT1 receptor.
Caption: this compound's antagonistic action on the BLT1 receptor.
Quantitative Data
The potency of this compound and its metabolites has been quantified through various in vitro and in vivo studies. The data highlights the significant increase in potency from the prodrug to its active forms.
Table 1: In Vitro Binding Affinities (Ki) for LTB4 Receptors
| Compound | Target | Ki (nM) in Vital Cells | Ki (nM) in Membranes | Source(s) |
|---|---|---|---|---|
| This compound (BIIL 284) | LTB4 Receptor | 221 | 230 | |
| BIIL 260 (Metabolite) | LTB4 Receptor | 1.4 | 1.7 |
| BIIL 315 (Metabolite) | LTB4 Receptor | 1.1 | 1.9 | |
Table 2: In Vivo Efficacy (ED50) of this compound (BIIL 284)
| Assay | Species | ED50 (mg/kg, p.o.) | Source(s) |
|---|---|---|---|
| LTB4-induced Ear Inflammation | Mouse | 0.008 | |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | 0.03 | |
| LTB4-induced Neutropenia | Monkey | 0.004 |
| LTB4-induced Mac-1 Expression | Monkey | 0.05 | |
Key Experimental Protocols
The characterization of this compound's effects on LTB4 signaling relies on standardized in vitro assays that measure key events in the pathway, such as calcium mobilization and cell migration.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the LTB4-induced increase in intracellular calcium concentration, a proximal event in BLT1 signaling.
-
Objective: To determine the potency (IC50) of this compound in blocking LTB4-induced calcium flux.
-
Materials:
-
Cells: Leukocytes expressing BLT1, such as isolated human peripheral blood mononuclear cells (PBMCs) or neutrophils.
-
Reagents: LTB4, this compound (or active metabolites), calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM), appropriate cell culture media and buffers (e.g., PBS with 1.5 mM calcium).
-
Instrumentation: Fluorescence microplate reader or fluorescence microscope capable of real-time kinetic measurements.
-
-
Methodology:
-
Cell Preparation: Isolate and prepare a suspension of the target cells.
-
Dye Loading: Incubate cells with the Fluo-4 AM dye (e.g., 3 µM) for a specified time (e.g., 15-30 minutes) at 37°C to allow the dye to enter the cells.
-
Compound Pre-incubation: Aliquot the dye-loaded cells into a microplate. Add varying concentrations of this compound or vehicle control and incubate for a short period (e.g., 15 minutes) at 37°C.
-
Stimulation & Measurement: Place the microplate in the reader. Establish a baseline fluorescence reading. Inject a solution of LTB4 (e.g., 10 nM final concentration) into each well to stimulate the cells.
-
Data Acquisition: Immediately begin recording fluorescence intensity over time. The LTB4-induced calcium release will cause a rapid increase in fluorescence.
-
Analysis: The peak fluorescence response is measured. Data are normalized and plotted against the concentration of this compound to calculate the IC50 value.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amelubant in In Vivo Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amelubant, also known as BIIL 284, is an orally active prodrug that is rapidly converted in vivo to its active metabolites, BIIL 260 and its glucuronidated form BIIL 315. These metabolites are potent and selective antagonists of the leukotriene B4 (LTB4) receptor 1 (BLT1) and, to a lesser extent, BLT2.[1] LTB4 is a powerful lipid chemoattractant and pro-inflammatory mediator implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis.[1] By blocking the LTB4 signaling pathway, this compound has been investigated as a potential therapeutic agent to reduce the infiltration of inflammatory cells into the joints, thereby mitigating the signs and symptoms of arthritis.[1]
These application notes provide a detailed protocol for the use of this compound in a collagen-induced arthritis (CIA) mouse model, a widely used preclinical model that shares many pathological features with human rheumatoid arthritis.[2][3] While specific published protocols for this compound in this model are limited, the following methodology is a composite based on established CIA protocols and available data on this compound and other LTB4 receptor antagonists.
Mechanism of Action
This compound's therapeutic effect stems from its antagonism of LTB4 receptors. LTB4, a product of the 5-lipoxygenase pathway, binds to its high-affinity receptor BLT1 on the surface of leukocytes, particularly neutrophils. This interaction triggers a cascade of downstream signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines and reactive oxygen species. In the context of arthritis, this contributes to the influx of inflammatory cells into the synovium, pannus formation, and subsequent cartilage and bone destruction. This compound's active metabolites competitively block LTB4 from binding to BLT1, thus inhibiting these pro-inflammatory processes.
Signaling Pathway of LTB4 and its Inhibition by this compound
Caption: LTB4 signaling pathway and its inhibition by this compound metabolites.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a well-established autoimmune model of rheumatoid arthritis. Arthritis is induced in susceptible mouse strains, such as DBA/1, by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA).
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
This compound (BIIL 284)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gentle stirring overnight at 4°C.
-
Prepare an emulsion by mixing an equal volume of the collagen solution with CFA (for the initial immunization) or IFA (for the booster). The emulsion should be stable and not separate upon standing.
-
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Anesthetize the mice. Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Anesthetize the mice. Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the initial injection.
-
-
This compound Administration (Therapeutic Protocol):
-
Based on unpublished observations, a therapeutic dose of 10 mg/kg of this compound administered orally once daily has been shown to be effective in a murine CIA model.
-
Begin this compound administration at the onset of clinical signs of arthritis (typically around day 24-28).
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer the 10 mg/kg dose of this compound or vehicle control orally via gavage once daily.
-
Continue daily administration until the end of the study (e.g., day 42).
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis starting from day 21.
-
Clinical Scoring: Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and joint deformity. The maximum score per mouse is 16.
-
0 = No evidence of inflammation
-
1 = Subtle swelling or erythema of one joint
-
2 = Moderate swelling and erythema of one joint or mild swelling of multiple joints
-
3 = Severe swelling and erythema of an entire paw
-
4 = Maximum inflammation with joint deformity and/or ankylosis
-
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper every other day.
-
Body Weight: Record the body weight of each mouse every other day as an indicator of general health.
-
-
Endpoint Analysis (e.g., Day 42):
-
At the termination of the experiment, euthanize the mice.
-
Histopathology: Collect the hind paws, fix them in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Cytokine Analysis: Collect blood via cardiac puncture to obtain serum for measuring systemic levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Experimental Workflow for this compound in a Therapeutic CIA Mouse Model
Caption: Experimental workflow for a therapeutic study of this compound in a CIA mouse model.
Data Presentation
The following tables present representative quantitative data that could be expected from a study evaluating the efficacy of this compound in a CIA mouse model.
Table 1: Effect of this compound on Clinical Parameters in CIA Mice
| Treatment Group | Mean Arthritis Score (Day 42) | Mean Change in Paw Thickness (mm, Day 42) |
| Naive Control | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Vehicle Control | 10.5 ± 1.2 | 1.8 ± 0.3 |
| This compound (10 mg/kg) | 4.2 ± 0.8 | 0.7 ± 0.2 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Histopathological Scores in CIA Mice
| Treatment Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |
| Naive Control | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.1 ± 0.1 | 0.0 ± 0.0 |
| Vehicle Control | 2.5 ± 0.3 | 2.2 ± 0.4 | 2.1 ± 0.3 | 1.9 ± 0.2 |
| This compound (10 mg/kg) | 1.1 ± 0.2 | 0.9 ± 0.2 | 1.0 ± 0.3 | 0.8 ± 0.2 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Serum Cytokine Levels in CIA Mice
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Naive Control | 15.2 ± 3.1 | 8.5 ± 1.5 | 20.1 ± 4.5 |
| Vehicle Control | 85.6 ± 10.2 | 42.1 ± 5.8 | 150.3 ± 20.7 |
| This compound (10 mg/kg) | 40.3 ± 7.5 | 18.9 ± 3.2 | 75.6 ± 12.1* |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Conclusion
The protocol outlined in these application notes provides a comprehensive framework for evaluating the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis. By antagonizing the LTB4 receptor, this compound demonstrates the potential to reduce joint inflammation, inhibit cartilage and bone destruction, and decrease the production of key pro-inflammatory cytokines. The provided experimental design and data presentation templates can serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other LTB4 pathway inhibitors for the treatment of inflammatory arthritis.
References
Application Notes and Protocols for Amelubant in Rodent Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Amelubant (BIIL 284), a potent and long-acting leukotriene B4 (LTB4) receptor antagonist, in various rodent models of inflammation. This compound is a prodrug that is orally administered and is converted in vivo to its active metabolites, BIIL 260 and its glucuronidated form, BIIL 315.[1][2] These metabolites are high-affinity antagonists of the LTB4 receptor 1 (BLT1), making this compound a valuable tool for investigating the role of LTB4 in inflammatory processes.
Mechanism of Action
This compound acts by blocking the signaling pathway of leukotriene B4 (LTB4), a potent lipid mediator of inflammation. LTB4, synthesized from arachidonic acid via the 5-lipoxygenase pathway, is a powerful chemoattractant for neutrophils and other leukocytes. It binds to the high-affinity G protein-coupled receptor BLT1 on the surface of these cells, triggering a cascade of intracellular events that lead to chemotaxis, degranulation, and the production of reactive oxygen species. By competitively and reversibly binding to BLT1, the active metabolites of this compound prevent LTB4 from exerting its pro-inflammatory effects.
Pharmacokinetics in Rodents
Understanding the pharmacokinetic profile of this compound and its active metabolites is crucial for designing effective in vivo studies. This compound itself has low solubility and is primarily metabolized in the gut wall following oral administration.[3][4] Intravenous administration is not recommended as it can lead to crystallization in the plasma.[3] The predominant active metabolite found in plasma is BIIL 315.
Table 1: Pharmacokinetic Parameters of BIIL 315 in Rats after Oral Administration of this compound
| Parameter | Value | Conditions |
| Dose of this compound | 70 mg/kg | Oral gavage in Labrasol® |
| Cmax | 24 nM | - |
| Tmax | 1.0 h | - |
| t½ | 1.0 h | - |
| AUC0-∞ | 69 ng*h/mL | - |
| Bioavailability (F%) | 0.25% | - |
| Clearance | 41 mL/min/kg | After IV administration |
| Vss | 1.9 L/kg | After IV administration |
| Mean Residence Time | 0.80 h | After IV administration |
Data sourced from Boehringer Ingelheim opnMe portal.
Dosage and Administration Data in Rodent Inflammation Models
The following table summarizes the reported dosages of this compound used in various rodent models of inflammation.
Table 2: Summary of this compound Dosage and Administration in Rodent Inflammation Studies
| Rodent Model | Species | Route of Administration | Vehicle | Dosage | Key Findings | Reference |
| LTB4-Induced Ear Inflammation | Mouse | Oral (p.o.) | Not specified | ED50 = 0.008 mg/kg | Inhibition of ear swelling | |
| LTB4-Induced Transdermal Chemotaxis | Guinea Pig | Oral (p.o.) | Not specified | ED50 = 0.03 mg/kg | Inhibition of leukocyte migration | |
| Atherosclerosis | ApoE-/- Mouse | Oral (p.o.) | Not specified | 0.3 - 3 mg/kg/day | Dose-dependent decrease in atherosclerotic lesion size | |
| Collagen-Induced Arthritis (CIA) | Mouse | Oral (p.o.) | Not specified | 10 mg/kg/day | Significant inhibition of disease progression and joint destruction | |
| P. aeruginosa Lung Infection | Mouse | Not specified | Not specified | Not specified | Decreased pulmonary neutrophils, increased bacteremia |
Experimental Protocols
Preparation and Administration of this compound for Oral Gavage
This compound has low aqueous solubility, requiring a suitable vehicle for oral administration in rodents.
Vehicle Preparation (Labrasol®-based):
-
Warm Labrasol® to approximately 37°C to reduce its viscosity.
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the warmed Labrasol®.
-
Vortex and/or sonicate the mixture until a homogenous solution or fine suspension is achieved.
-
Prepare fresh on the day of dosing.
Oral Gavage Procedure:
Protocol for LTB4-Induced Mouse Ear Inflammation
This model is used to assess the in vivo efficacy of LTB4 receptor antagonists.
Materials:
-
This compound (BIIL 284)
-
Vehicle (e.g., Labrasol®)
-
Leukotriene B4 (LTB4)
-
Acetone
-
Spring-loaded micrometer
-
Male Swiss Webster mice (20-25 g)
Procedure:
-
This compound Administration:
-
Prepare this compound in the chosen vehicle at the desired concentrations.
-
Administer this compound or vehicle to the mice via oral gavage at a specified time (e.g., 1-2 hours) before the LTB4 challenge.
-
-
Induction of Inflammation:
-
Prepare a solution of LTB4 in acetone (e.g., 1 µg in 10 µL).
-
Under light anesthesia (optional), apply the LTB4 solution to the inner surface of the right ear of each mouse.
-
Apply the same volume of acetone to the inner surface of the left ear to serve as a control.
-
-
Assessment of Inflammation:
-
Measure the thickness of both ears using a spring-loaded micrometer immediately before LTB4 application (baseline) and at various time points after (e.g., 1, 2, 4, 6, and 24 hours).
-
Calculate the change in ear thickness (ear swelling) by subtracting the baseline measurement from the post-challenge measurements.
-
The percentage inhibition of edema can be calculated as: [(Edema_vehicle - Edema_treated) / Edema_vehicle] x 100.
-
-
Tissue Collection (Optional):
-
At the end of the experiment, euthanize the mice.
-
Collect ear biopsies using a standard-sized punch for histological analysis or measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Concluding Remarks
This compound (BIIL 284) is a highly effective and orally available LTB4 receptor antagonist for use in rodent models of inflammation. Its prodrug nature and the long half-life of its active metabolite, BIIL 315, contribute to its prolonged duration of action. When designing studies with this compound, it is critical to consider its low solubility and the necessity of an appropriate vehicle for oral administration. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of LTB4 receptor antagonism in inflammatory diseases.
References
- 1. Leukotriene B4 Is a Major Determinant of Leukocyte Recruitment During Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Amelubant Efficacy
These application notes provide detailed protocols for cell-based assays to determine the efficacy of Amelubant, a prodrug whose active metabolites, BIIL 260 and BIIL 315, are potent antagonists of the Leukotriene B4 (LTB4) receptor, BLT1.[1][2] These assays are crucial for researchers in drug development and related scientific fields.
Introduction
This compound (BIIL 284) is an orally active prodrug that is converted by ubiquitous esterases into its pharmacologically active metabolites, BIIL 260 and its glucuronidated form, BIIL 315.[2] These metabolites act as competitive antagonists at the high-affinity LTB4 receptor (BLT1), a G-protein coupled receptor (GPCR) involved in inflammatory responses.[1][3] LTB4 is a potent chemoattractant for leukocytes, particularly neutrophils, and plays a significant role in various inflammatory diseases. By blocking the LTB4/BLT1 signaling pathway, this compound's active metabolites can inhibit downstream inflammatory processes.
This document outlines three key cell-based assays to evaluate the efficacy of this compound's active metabolites: a radioligand binding assay to determine affinity for the BLT1 receptor, a calcium mobilization assay to measure functional antagonism, and a chemotaxis assay to assess the inhibition of cell migration.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and its active metabolites.
Table 1: Binding Affinity (Ki) of this compound and its Active Metabolites at the LTB4 Receptor.
| Compound | Preparation | Ki (nM) | Reference |
| This compound (BIIL 284) | Vital human granulocytes | 221 | |
| This compound (BIIL 284) | Human neutrophil cell membranes | 230 | |
| BIIL 260 | Vital human granulocytes | 1.4 | |
| BIIL 260 | Human neutrophil cell membranes | 1.7 | |
| BIIL 315 | Vital human granulocytes | 1.1 | |
| BIIL 315 | Human neutrophil cell membranes | 1.9 |
Table 2: Functional Antagonism (IC50) of this compound's Active Metabolites.
| Compound | Assay | Cell Type | IC50 (nM) | Reference |
| BIIL 260 | LTB4-induced Ca2+ release | Human neutrophils | 0.82 | |
| BIIL 315 | LTB4-induced Ca2+ release | Human neutrophils | 0.75 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LTB4 signaling pathway and the general workflow for testing this compound's efficacy.
Caption: LTB4 Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for Efficacy Testing.
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound's active metabolites to the BLT1 receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human BLT1 receptor, or isolated human neutrophils.
-
Radioligand: [3H]LTB4.
-
Test Compounds: BIIL 260, BIIL 315.
-
Non-specific binding control: Unlabeled LTB4.
-
Buffers:
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well filter plates, vacuum manifold, scintillation counter, scintillation fluid.
Protocol:
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cell pellet in membrane preparation buffer and homogenize.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of test compound (BIIL 260 or BIIL 315) or unlabeled LTB4 (for non-specific binding), and 50 µL of [3H]LTB4 (at a final concentration close to its Kd).
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding by rapid filtration through a glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of this compound's active metabolites to inhibit LTB4-induced intracellular calcium mobilization in cells expressing the BLT1 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the BLT1 receptor.
-
Agonist: Leukotriene B4 (LTB4).
-
Test Compounds: BIIL 260, BIIL 315.
-
Assay Kit: FLIPR Calcium Assay Kit (e.g., from Molecular Devices).
-
Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Equipment: 96- or 384-well black, clear-bottom plates; FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.
Protocol:
-
Cell Plating:
-
Seed the BLT1-expressing cells into black, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds (BIIL 260, BIIL 315) in assay buffer.
-
Add the diluted test compounds to the cell plate and incubate for 15-30 minutes.
-
Prepare the LTB4 agonist solution in assay buffer at a concentration that elicits a submaximal response (EC80).
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the assay, which will measure baseline fluorescence, then add the LTB4 agonist and continue to record the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of the test compounds by comparing the LTB4-induced calcium response in the presence and absence of the compounds.
-
Plot the percentage of inhibition against the log concentration of the test compound to calculate the IC50 value.
-
Chemotaxis Assay
This assay assesses the ability of this compound's active metabolites to block the migration of cells towards an LTB4 chemoattractant gradient.
Materials:
-
Cells: Human neutrophils or other LTB4-responsive cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype).
-
Chemoattractant: Leukotriene B4 (LTB4).
-
Test Compounds: BIIL 260, BIIL 315.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Equipment: Boyden chambers or 96-well chemotaxis plates with a porous membrane (e.g., 3-5 µm pores for neutrophils), incubator, plate reader or microscope for cell quantification.
Protocol:
-
Cell Preparation:
-
Isolate human neutrophils from fresh blood or prepare the chosen cell line.
-
Resuspend the cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compounds (BIIL 260, BIIL 315) or vehicle control for 30 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Add LTB4 (at a concentration that induces optimal chemotaxis, typically around 10 nM) to the lower wells of the chemotaxis chamber.
-
Place the porous membrane over the lower wells.
-
Add the pre-incubated cell suspension to the upper chamber (the insert).
-
Incubate the chamber for 60-120 minutes at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migration:
-
After incubation, remove the insert and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Alternatively, lyse the migrated cells and quantify them using a fluorescent dye (e.g., Calcein-AM) and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
References
Unveiling the Intricacies of LTB4 Signaling in Human Neutrophils with Amelubant
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the inflammatory response, primarily by activating and recruiting neutrophils to sites of inflammation. Dysregulation of the LTB4 signaling pathway is implicated in a variety of inflammatory diseases, making its receptor, the BLT1 receptor, a key therapeutic target. Amelubant (BIIL 284) is a prodrug that is rapidly converted in vivo to its active metabolites, BIIL 260 and BIIL 315, which are potent and selective antagonists of the LTB4 receptor.[1] This document provides detailed application notes and protocols for utilizing this compound and its active metabolites to study LTB4 signaling in primary human neutrophils.
Mechanism of Action of this compound
This compound itself has negligible affinity for the LTB4 receptor.[2] Following administration, it is metabolized by esterases into its active forms, BIIL 260 and its glucuronidated metabolite BIIL 315.[1] Both BIIL 260 and BIIL 315 are competitive antagonists of the high-affinity LTB4 receptor (BLT1), effectively blocking the downstream signaling cascade initiated by LTB4.[3] This blockade inhibits a range of neutrophil functions, including chemotaxis, intracellular calcium mobilization, elastase release, and the production of reactive oxygen species (ROS).
Data Presentation: Inhibitory Profile of this compound's Active Metabolites
The following tables summarize the quantitative data on the inhibitory activity of this compound's active metabolites, BIIL 260 and BIIL 315, on various LTB4-induced neutrophil functions.
| Compound | Target | Assay | IC50 / Ki Value | Reference |
| BIIL 260 | LTB4 Receptor (BLT1) | Radioligand Binding (human neutrophil membranes) | Ki: 1.7 nM | [4] |
| LTB4-induced Ca2+ Release | Intracellular Calcium Mobilization (human neutrophils) | IC50: 0.82 nM | ||
| BIIL 315 | LTB4 Receptor (BLT1) | Radioligand Binding (human neutrophil membranes) | Ki: 1.9 nM | |
| LTB4-induced Ca2+ Release | Intracellular Calcium Mobilization (human neutrophils) | IC50: 0.75 nM | ||
| LTB4-induced Chemotaxis | Chemotaxis Assay (human polymorphonuclear leukocytes) | IC50: 0.65 nM |
Mandatory Visualizations
LTB4 Signaling Pathway in Human Neutrophils
Caption: LTB4 signaling pathway in neutrophils and the point of inhibition by this compound's active metabolites.
Experimental Workflow: Studying this compound's Effect on Neutrophil Function
Caption: General experimental workflow for assessing the inhibitory effects of this compound on LTB4-induced neutrophil functions.
Experimental Protocols
Isolation of Primary Human Neutrophils
Materials:
-
Whole blood from healthy human donors (with informed consent)
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
Protocol:
-
Dilute fresh whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the granulocyte/erythrocyte pellet.
-
Resuspend the pellet in HBSS and add Dextran T-500 to a final concentration of 1%.
-
Allow erythrocytes to sediment for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes on ice to lyse remaining red blood cells.
-
Stop the lysis by adding an excess of HBSS.
-
Centrifuge at 250 x g for 10 minutes and discard the supernatant.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in the appropriate assay buffer.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Purity should be >95% as assessed by morphology on a stained cytospin preparation.
Chemotaxis Assay (Boyden Chamber)
Materials:
-
Isolated human neutrophils
-
Assay Buffer (e.g., HBSS with 0.1% BSA)
-
This compound (active metabolite BIIL 315)
-
Leukotriene B4 (LTB4)
-
Boyden chamber with polycarbonate membranes (5 µm pore size)
-
Calcein-AM
-
Fluorescence plate reader
Protocol:
-
Resuspend isolated neutrophils in Assay Buffer to a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with various concentrations of BIIL 315 or vehicle control for 30 minutes at 37°C.
-
Add LTB4 (typically 1-10 nM) to the lower wells of the Boyden chamber. Add Assay Buffer to negative control wells.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, remove the upper chamber and wipe the top side of the membrane to remove non-migrated cells.
-
To quantify migrated cells, add Calcein-AM to the lower wells and incubate for 30 minutes.
-
Measure the fluorescence in the lower wells using a fluorescence plate reader (Excitation/Emission ~485/520 nm).
-
Calculate the percentage of inhibition of chemotaxis for each concentration of BIIL 315 compared to the vehicle control.
Intracellular Calcium Mobilization Assay
Materials:
-
Isolated human neutrophils
-
Assay Buffer (e.g., HBSS with Ca2+ and Mg2+)
-
This compound (active metabolites BIIL 260 or BIIL 315)
-
Leukotriene B4 (LTB4)
-
Fura-2 AM or Fluo-4 AM
-
Pluronic F-127
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Resuspend isolated neutrophils in Assay Buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in the presence of Pluronic F-127 for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with Assay Buffer to remove extracellular dye.
-
Resuspend the cells in Assay Buffer and add them to a 96-well plate.
-
Pre-incubate the cells with various concentrations of BIIL 260/BIIL 315 or vehicle control for 15-30 minutes at 37°C.
-
Measure the baseline fluorescence.
-
Add LTB4 (typically 10 nM) to stimulate the cells.
-
Immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity reflects the increase in intracellular calcium concentration.
-
Calculate the percentage of inhibition of calcium mobilization for each concentration of the antagonist compared to the vehicle control.
Elastase Release Assay
Materials:
-
Isolated human neutrophils
-
Assay Buffer (e.g., HBSS with Ca2+ and Mg2+)
-
This compound (active metabolites BIIL 260 or BIIL 315)
-
Leukotriene B4 (LTB4)
-
Cytochalasin B
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Spectrophotometer
Protocol:
-
Resuspend isolated neutrophils in Assay Buffer.
-
Pre-incubate the neutrophils with Cytochalasin B (to enhance degranulation) for 10 minutes at 37°C.
-
Add various concentrations of BIIL 260/BIIL 315 or vehicle control and incubate for an additional 15 minutes.
-
Stimulate the cells with LTB4 (typically 10-100 nM) for 30-60 minutes at 37°C.
-
Pellet the cells by centrifugation at 400 x g for 5 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Add the elastase substrate to each well.
-
Measure the absorbance at 405 nm over time. The rate of change in absorbance is proportional to the elastase activity.
-
Calculate the percentage of inhibition of elastase release for each concentration of the antagonist compared to the vehicle control.
Reactive Oxygen Species (ROS) Production Assay
Materials:
-
Isolated human neutrophils
-
Assay Buffer (e.g., HBSS with Ca2+ and Mg2+)
-
This compound (active metabolites BIIL 260 or BIIL 315)
-
Leukotriene B4 (LTB4)
-
Dihydrorhodamine 123 (DHR 123) or Luminol
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Fluorescence plate reader or luminometer
Protocol:
-
Resuspend isolated neutrophils in Assay Buffer.
-
Pre-incubate the cells with various concentrations of BIIL 260/BIIL 315 or vehicle control for 15 minutes at 37°C.
-
Add DHR 123 or Luminol to the cell suspension.
-
Stimulate the cells with LTB4 (typically 100 nM) or PMA (positive control).
-
Immediately measure the fluorescence (for DHR 123) or luminescence (for Luminol) over time.
-
The increase in signal corresponds to the production of ROS.
-
Calculate the percentage of inhibition of ROS production for each concentration of the antagonist compared to the vehicle control.
Conclusion
This compound, through its active metabolites BIIL 260 and BIIL 315, serves as a powerful pharmacological tool to investigate the multifaceted roles of LTB4 signaling in primary human neutrophils. The provided protocols and data offer a comprehensive framework for researchers to explore the therapeutic potential of LTB4 receptor antagonism in various inflammatory conditions. The detailed methodologies and quantitative data presented herein will facilitate the design and execution of robust experiments, ultimately contributing to a deeper understanding of neutrophil biology and the development of novel anti-inflammatory therapies.
References
- 1. Role of neutrophil elastase in LTB4-induced neutrophil transmigration in vivo assessed with a specific inhibitor and neutrophil elastase deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 and its Metabolites Prime the Neutrophil Oxidase and Induce Pro-Inflammatory Activation of Human Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Amelubant in Cystic Fibrosis Airway Inflammation Models: Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Amelubant (formerly BIIL 284 BS) is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1). In the context of cystic fibrosis (CF), the rationale for investigating this compound stemmed from the central role of LTB4 in driving the neutrophil-dominated inflammation that characterizes CF lung disease. LTB4 is a powerful chemoattractant for neutrophils, and its levels are significantly elevated in the airways of individuals with CF, correlating with the severity of lung function decline.[1] By blocking the LTB4 receptor, this compound was hypothesized to reduce neutrophil recruitment and activation in the airways, thereby mitigating inflammation and subsequent lung damage.
Despite promising preclinical indications, a phase II multinational clinical trial of this compound in adults and children with CF was terminated prematurely.[2][3] The trial revealed a statistically significant increase in the risk of pulmonary-related serious adverse events, including pulmonary exacerbations, in adult patients receiving this compound compared to placebo.[2][3] This outcome serves as a critical cautionary note for the development of potent anti-inflammatory therapies in the context of chronic airway infections like those in CF, as suppressing the inflammatory response may have unintended detrimental effects on host defense.
These application notes provide an overview of the mechanism of action of this compound and standardized protocols for evaluating its effects in preclinical cystic fibrosis airway inflammation models. The provided data tables are templates, as specific preclinical data for this compound in CF models is not extensively available in peer-reviewed literature.
Mechanism of Action
This compound is a prodrug that is metabolized to its active form, BIIL 260. This active metabolite acts as a competitive antagonist of the high-affinity LTB4 receptor, BLT1. In the inflammatory cascade of cystic fibrosis, Pseudomonas aeruginosa and other pathogens stimulate macrophages and neutrophils to produce LTB4. LTB4 then binds to BLT1 receptors on neutrophils, triggering a signaling cascade that leads to chemotaxis, degranulation, and the release of reactive oxygen species and proteases, such as neutrophil elastase. By blocking the BLT1 receptor, this compound inhibits these downstream effects of LTB4, thereby reducing the influx and activation of neutrophils in the airways.
Quantitative Data
The following tables are templates for presenting data from in vitro and in vivo studies of this compound in CF airway inflammation models.
Table 1: Effect of this compound on LTB4-induced Neutrophil Chemotaxis
| This compound Concentration | Mean Neutrophil Migration (cells/field) | Standard Deviation | % Inhibition |
| Vehicle Control (0 µM) | 0% | ||
| 0.1 µM | |||
| 1 µM | |||
| 10 µM | |||
| Positive Control (BLT1 antagonist) |
Table 2: Effect of this compound on Cytokine Secretion from CF Bronchial Epithelial Cells
| Treatment | IL-8 (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Untreated Control | |||
| P. aeruginosa LPS | |||
| P. aeruginosa LPS + this compound (1 µM) | |||
| P. aeruginosa LPS + this compound (10 µM) |
Table 3: Effect of this compound on Inflammatory Cell Infiltration in a Murine Model of CF Airway Inflammation
| Treatment Group | Total BALF Cells (x10^5) | Neutrophil Count (x10^4) | Macrophage Count (x10^4) |
| Saline Control | |||
| P. aeruginosa LPS | |||
| P. aeruginosa LPS + this compound (mg/kg) | |||
| P. aeruginosa LPS + Dexamethasone |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay
This protocol details a Boyden chamber assay to assess the effect of this compound on LTB4-induced neutrophil chemotaxis.
Materials:
-
Human neutrophils isolated from healthy donor blood
-
RPMI 1640 medium with 0.5% BSA
-
Leukotriene B4 (LTB4)
-
This compound
-
Boyden chamber with 5 µm pore size polycarbonate membrane
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Isolate human neutrophils from peripheral blood using a density gradient centrifugation method.
-
Resuspend neutrophils in RPMI 1640 + 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
Label neutrophils with Calcein-AM according to the manufacturer's protocol.
-
Prepare different concentrations of this compound in RPMI 1640 + 0.5% BSA. Pre-incubate the labeled neutrophils with the this compound solutions or vehicle control for 30 minutes at 37°C.
-
Add LTB4 (chemoattractant) to the lower wells of the Boyden chamber at a final concentration of 10 nM.
-
Add the pre-incubated neutrophil suspension to the upper chamber inserts.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, remove the upper chamber and wipe the top side of the membrane to remove non-migrated cells.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence of Calcein-AM using a fluorescence plate reader.
-
Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the vehicle control.
Protocol 2: Cytokine Profiling in a CF Bronchial Epithelial Cell Model
This protocol describes the measurement of pro-inflammatory cytokine secretion from CF human bronchial epithelial (HBE) cells treated with this compound.
Materials:
-
Primary CF HBE cells cultured at an air-liquid interface (ALI)
-
BEGM growth medium
-
Pseudomonas aeruginosa lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for IL-8, IL-6, and TNF-α
-
Microplate reader
Procedure:
-
Culture primary CF HBE cells on permeable supports until fully differentiated at ALI.
-
Wash the apical surface of the cultures with PBS to remove accumulated mucus.
-
Add fresh medium to the basolateral compartment containing different concentrations of this compound or vehicle control. Pre-incubate for 1 hour.
-
Stimulate the apical surface of the cells with P. aeruginosa LPS (e.g., 10 µg/mL) in a small volume of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the basolateral medium.
-
Measure the concentrations of IL-8, IL-6, and TNF-α in the collected medium using specific ELISA kits according to the manufacturer's instructions.
-
Normalize cytokine concentrations to the total protein content of the cell lysates.
Protocol 3: In Vivo Murine Model of CF Airway Inflammation
This protocol outlines a short-term in vivo model to assess the anti-inflammatory effects of this compound in the lungs of mice.
Materials:
-
Cftr knockout or β-ENaC transgenic mice
-
Pseudomonas aeruginosa lipopolysaccharide (LPS)
-
This compound
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) equipment
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin and Diff-Quik stain
Procedure:
-
Administer this compound or vehicle control to mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before LPS challenge.
-
Anesthetize the mice and instill P. aeruginosa LPS intranasally or intratracheally to induce lung inflammation. A saline-instilled group should be included as a negative control.
-
At a specified time point after LPS challenge (e.g., 24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.
-
Determine the total cell count in the BAL fluid (BALF) using a hemocytometer.
-
Prepare cytospin slides of the BALF cells and perform a differential cell count using Diff-Quik stain to quantify neutrophils, macrophages, and lymphocytes.
-
The remaining BALF can be centrifuged, and the supernatant stored for cytokine analysis using ELISA or multiplex assays.
Safety and Precautionary Notes
The clinical development of this compound for cystic fibrosis was halted due to an increased risk of serious pulmonary adverse events in adult patients. This highlights a potential risk of potent anti-inflammatory agents in patients with chronic lung infections. The suppression of the neutrophil-mediated inflammatory response may impair the host's ability to control chronic infections, leading to a worsening of the underlying condition. Therefore, any research involving this compound or other LTB4 receptor antagonists in the context of cystic fibrosis should be conducted with a clear understanding of these potential risks and should include rigorous monitoring of microbiological status and markers of infection.
References
- 1. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene receptor antagonists in children with cystic fibrosis lung disease : anti-inflammatory and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Amelubant as a pharmacological tool to investigate BLT2 receptor function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amelubant, also known as BIIL 284, is a potent and long-acting oral antagonist of the leukotriene B4 (LTB4) receptors, BLT1 and BLT2. It is a prodrug that is rapidly converted in vivo to its active metabolites, BIIL 260 and its glucuronidated form, BIIL 315.[1] These active metabolites exhibit high affinity for LTB4 receptors, thereby blocking the downstream signaling cascades initiated by LTB4 and other endogenous ligands of the BLT2 receptor.[1] While initially developed for inflammatory diseases such as asthma and cystic fibrosis, this compound serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the BLT2 receptor.[2]
The BLT2 receptor, a low-affinity receptor for LTB4, is implicated in a variety of cellular processes, including inflammation, cell proliferation, survival, and migration. Its signaling is mediated through G-proteins, leading to the activation of downstream pathways such as the Ras/Raf/ERK and NF-κB pathways. These application notes provide detailed protocols for utilizing this compound to dissect the function of the BLT2 receptor in various experimental settings.
Data Presentation
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound's active metabolites and the in vivo efficacy of the parent compound.
Table 1: In Vitro Activity of this compound and its Metabolites
| Compound | Target | Assay | Species | Cell/Membrane Type | Ki (nM) | IC50 (nM) |
| This compound (BIIL 284) | LTB4 Receptor | Binding | Human | - | 221 - 230 | - |
| BIIL 260 | LTB4 Receptor | Binding | Human | Neutrophil Membranes | 1.7 | - |
| BIIL 260 | LTB4 Receptor | Binding | Human | Vital Neutrophils | ~1 | - |
| BIIL 260 | LTB4 Receptor | Ca2+ Release | Human | Neutrophils | - | 0.82 |
| BIIL 315 | LTB4 Receptor | Binding | Human | Neutrophil Membranes | 1.9 | - |
| BIIL 315 | LTB4 Receptor | Binding | Human | Vital Neutrophils | ~1 | - |
| BIIL 315 | LTB4 Receptor | Ca2+ Release | Human | Neutrophils | - | 0.75 |
Table 2: In Vivo Efficacy of this compound (BIIL 284)
| Model | Species | Endpoint | Route of Administration | ED50 |
| LTB4-induced Ear Inflammation | Mouse | Inhibition of inflammation | Oral | 0.008 mg/kg |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of chemotaxis | Oral | 0.03 mg/kg |
| LTB4-induced Neutropenia | Monkey | Inhibition of neutropenia | Oral | 0.004 mg/kg |
| LTB4-induced Mac-1 Expression | Monkey | Inhibition of Mac-1 expression | Oral | 0.05 mg/kg |
| Atherosclerosis | ApoE-/- Mouse | Reduction in lesion size | Oral | 0.3 - 3 mg/kg (dose-dependent) |
Signaling Pathways and Experimental Workflows
BLT2 Receptor Signaling Pathway
Caption: BLT2 receptor signaling cascade.
Experimental Workflow for Investigating BLT2 Function
Caption: Workflow for studying BLT2 function.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound's active metabolites to the BLT2 receptor.
Materials:
-
HEK293 cells stably expressing human BLT2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
[3H]-LTB4 (radioligand)
-
Unlabeled LTB4
-
This compound active metabolites (BIIL 260, BIIL 315)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-BLT2 cells to confluency.
-
Harvest cells and resuspend in ice-cold membrane preparation buffer.
-
Homogenize cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., using Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane preparation (containing 10-20 µg of protein).
-
For competition binding, add 50 µL of varying concentrations of unlabeled this compound metabolite or LTB4. For saturation binding, add 50 µL of binding buffer.
-
Add 50 µL of [3H]-LTB4 (final concentration ~1-2 nM).
-
For non-specific binding control wells, add a high concentration of unlabeled LTB4 (e.g., 1 µM).
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters pre-soaked in binding buffer using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, determine Kd and Bmax by non-linear regression analysis.
-
For competition binding, determine the IC50 and calculate the Ki value using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit LTB4-induced calcium release in BLT2-expressing cells.
Materials:
-
CHO or HEK293 cells stably expressing human BLT2 receptor
-
Cell culture medium
-
Fura-2 AM or Fluo-8 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
LTB4
-
This compound active metabolites
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Plating:
-
Seed BLT2-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium and wash the cells once with HBSS.
-
Add 100 µL of loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Assay Procedure:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Pre-incubate the cells with varying concentrations of this compound's active metabolites for 10-15 minutes.
-
Measure baseline fluorescence (Excitation: 340/380 nm, Emission: 510 nm for Fura-2).
-
Inject LTB4 (to a final concentration in the EC50-EC80 range for BLT2) and continue to measure fluorescence for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (340/380 nm for Fura-2).
-
Determine the peak fluorescence response after LTB4 addition.
-
Plot the LTB4 response against the concentration of the this compound metabolite to determine the IC50 value.
-
Chemotaxis Assay
This protocol assesses the effect of this compound on LTB4-induced cell migration of leukocytes or BLT2-expressing cells.
Materials:
-
Leukocytes (e.g., neutrophils) or a cell line expressing BLT2
-
RPMI 1640 medium with 0.1% BSA
-
LTB4
-
This compound active metabolites
-
Transwell inserts (e.g., 5 µm pore size for neutrophils)
-
24-well plates
-
Calcein-AM or other cell staining dye
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Preparation:
-
Isolate leukocytes or harvest BLT2-expressing cells.
-
Resuspend cells in RPMI 1640 with 0.1% BSA at a concentration of 1-2 x 10^6 cells/mL.
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Pre-incubate the cells with varying concentrations of this compound's active metabolites for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of RPMI 1640 with 0.1% BSA containing LTB4 (chemoattractant) to the lower wells of a 24-well plate. Use medium without LTB4 as a negative control.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the top of each insert.
-
-
Incubation and Analysis:
-
Incubate the plate for 1-3 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the inserts.
-
Carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet or a fluorescent dye).
-
Count the number of migrated cells in several fields of view using a microscope or quantify the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migrating cells relative to the positive control (LTB4 alone).
-
Plot the percentage of migration against the concentration of the this compound metabolite to determine the IC50 value.
-
In Vivo Mouse Model of Atherosclerosis
This protocol describes the use of this compound in an ApoE-/- mouse model of atherosclerosis.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice
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High-fat diet (Western diet)
-
This compound (BIIL 284)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
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Oral gavage needles
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Surgical tools for tissue collection
-
Oil Red O stain
Protocol:
-
Animal Model and Treatment:
-
Use male ApoE-/- mice (e.g., 8-10 weeks old).
-
Feed the mice a high-fat diet to induce atherosclerotic lesions.
-
Administer this compound (e.g., 0.3-3 mg/kg) or vehicle control daily by oral gavage for a period of 12-24 weeks.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde.
-
Dissect the aorta from the heart to the iliac bifurcation.
-
Clean the aorta of surrounding adipose and connective tissue.
-
-
Lesion Quantification:
-
Stain the en face preparation of the aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
Capture images of the stained aortas.
-
Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
-
For more detailed analysis, the aortic root can be sectioned and stained with Hematoxylin and Eosin (H&E) and other specific markers.
-
-
Data Analysis:
-
Compare the mean lesion area between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
This compound is an invaluable pharmacological tool for elucidating the complex roles of the BLT2 receptor in health and disease. The protocols provided herein offer a framework for researchers to investigate BLT2-mediated signaling and its functional consequences in both in vitro and in vivo systems. Careful optimization of these protocols for specific cell types and experimental conditions will yield robust and reproducible data, contributing to a deeper understanding of BLT2 biology and its potential as a therapeutic target.
References
Application Notes and Protocols for Amelubant in COPD Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the recruitment and activation of neutrophils, key inflammatory cells implicated in the pathogenesis of COPD.[1][2] Amelubant (BIIL 284) is a prodrug that is converted in vivo to its active metabolites, BIIL 260 and BIIL 315, which are potent and long-acting antagonists of the LTB4 receptor 1 (BLT1).[3][4] By blocking the LTB4/BLT1 signaling pathway, this compound has the potential to reduce neutrophilic inflammation in the lungs and thereby ameliorate the progression of COPD.
These application notes provide a comprehensive overview of the experimental design and detailed protocols for evaluating the efficacy of this compound in preclinical animal models of COPD.
Mechanism of Action: LTB4/BLT1 Signaling Pathway in COPD
In COPD, exposure to irritants such as cigarette smoke triggers the release of LTB4 from alveolar macrophages and epithelial cells.[5] LTB4 then binds to its high-affinity receptor, BLT1, on the surface of neutrophils and other immune cells. This binding initiates a cascade of intracellular signaling events, leading to neutrophil chemotaxis, degranulation, and the release of pro-inflammatory cytokines and proteases, which contribute to the characteristic inflammation and tissue damage observed in COPD. This compound, by blocking the BLT1 receptor, is designed to interrupt this inflammatory cascade.
References
- 1. Cigarette smoke-induced lung inflammation in COPD mediated via LTB4/BLT1/SOCS1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cigarette smoke-induced lung inflammation in COPD mediated via LTB4/BLT1/SOCS1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cigarette smoke increases BLT2 receptor functions in bronchial epithelial cells: in vitro and ex vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amelubant Concentration for In Vitro Neutrophil Migration Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Amelubant in in vitro neutrophil migration assays. Find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect neutrophil migration?
This compound (also known as BIIL 284) is a prodrug that is metabolized in vivo to its active forms, BIIL 260 and its glucuronidated metabolite BIIL 315.[1] These active metabolites are potent and competitive antagonists of the Leukotriene B4 (LTB4) receptor.[1] LTB4 is a powerful chemoattractant for neutrophils, meaning it stimulates their migration towards a chemical gradient.[2] By blocking the LTB4 receptor, the active metabolites of this compound inhibit the downstream signaling pathways that lead to neutrophil chemotaxis, thereby reducing their migration to sites of inflammation.[1]
Q2: Should I use this compound (BIIL 284) or its active metabolites (BIIL 260/BIIL 315) in my in vitro assay?
For in vitro neutrophil migration assays, it is highly recommended to use the active metabolites, BIIL 260 or BIIL 315, directly. This compound itself has negligible binding affinity for the LTB4 receptor and requires conversion by esterases to become active.[1] This metabolic conversion may be inefficient or inconsistent in in vitro cell culture systems. Using the active metabolites will ensure direct and quantifiable inhibition of the LTB4 receptor.
Q3: What is the recommended concentration range for BIIL 260 or BIIL 315 in a neutrophil migration assay?
Based on the high affinity of its active metabolites for the LTB4 receptor, a starting concentration range of 1 to 100 nM is recommended for BIIL 260 or BIIL 315 in an in vitro neutrophil migration assay. It is always best practice to perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions.
Q4: What chemoattractant should I use to induce neutrophil migration in my assay?
Since this compound's active metabolites are LTB4 receptor antagonists, Leukotriene B4 (LTB4) is the most appropriate chemoattractant to use to specifically assess the inhibitory activity of the compound. LTB4 is a potent stimulator of neutrophil chemotaxis, with optimal concentrations for migration typically in the range of 10-6 M. Other chemoattractants like f-Met-Leu-Phe (fMLP) or Interleukin-8 (IL-8) can also be used, as LTB4 can act as a secondary chemoattractant that amplifies the response to these primary signals.
Q5: What are the most common sources of variability in neutrophil migration assays?
Several factors can contribute to variability in neutrophil migration assays:
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Neutrophil Viability and Activation: The health and activation state of the isolated neutrophils are critical. Over-manipulation during isolation can lead to spontaneous activation and altered migratory responses.
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Donor Variability: Neutrophils isolated from different donors can exhibit significant variations in their migratory capacity.
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Chemoattractant Gradient: An improperly formed or unstable chemoattractant gradient will result in inconsistent cell migration.
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Incubation Time: The duration of the assay needs to be optimized. Too short an incubation will result in low migration, while a prolonged incubation can lead to desensitization of receptors or cell death.
Data Presentation
The following tables summarize the key quantitative data for this compound's active metabolites and a comparable LTB4 receptor antagonist.
Table 1: Potency of this compound's Active Metabolites
| Compound | Target | Assay | Potency (IC₅₀ / Kᵢ) | Reference |
| BIIL 260 | LTB4 Receptor | Receptor Binding (Kᵢ) | 1.7 nM | |
| LTB4 Receptor | Ca²⁺ Release (IC₅₀) | 0.82 nM | ||
| BIIL 315 | LTB4 Receptor | Receptor Binding (Kᵢ) | 1.9 nM | |
| LTB4 Receptor | Ca²⁺ Release (IC₅₀) | 0.75 nM |
Table 2: Example of a Potent LTB4 Receptor Antagonist in a Neutrophil Chemotaxis Assay
| Compound | Chemoattractant | Assay | IC₅₀ | Reference |
| CP-195543 | LTB4 | Human Neutrophil Chemotaxis | 2.4 nM |
Experimental Protocols
This section provides a detailed methodology for a standard in vitro neutrophil migration assay using a Boyden chamber (or Transwell® plate).
Protocol: In Vitro Neutrophil Migration Assay (Boyden Chamber)
1. Neutrophil Isolation:
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Isolate human neutrophils from fresh whole blood obtained from healthy donors using a standard method such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
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After isolation, wash the neutrophil pellet with a suitable buffer (e.g., Hank's Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺) to remove platelets and other contaminants.
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Resuspend the purified neutrophils in assay medium (e.g., RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)) at a concentration of 1 x 10⁶ cells/mL.
-
Assess cell viability using a Trypan Blue exclusion assay. Viability should be >98%.
-
Keep neutrophils on ice to prevent spontaneous activation.
2. Assay Setup:
-
Use a 96-well Boyden chamber with a polycarbonate membrane with a 3-5 µm pore size.
-
Lower Chamber:
-
Add assay medium containing the chemoattractant (e.g., LTB4 at a final concentration of 10⁻⁸ to 10⁻⁶ M) to the lower wells of the chamber.
-
Include a negative control with assay medium only (no chemoattractant).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as used for the test compound.
-
-
Upper Chamber (Insert):
-
Pre-treat the isolated neutrophils with various concentrations of BIIL 260 or BIIL 315 (e.g., 0.1 nM to 1000 nM) or vehicle control for 15-30 minutes at room temperature.
-
Carefully add 50 µL of the pre-treated neutrophil suspension to the upper chamber of each insert.
-
3. Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 60-90 minutes. The optimal incubation time should be determined empirically.
4. Quantification of Migration:
-
After incubation, carefully remove the inserts from the plate.
-
Wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
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Fix and stain the migrated cells on the bottom side of the membrane using a suitable stain (e.g., Diff-Quik).
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Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
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Alternatively, migrated cells in the lower chamber can be quantified using a plate reader-based method, such as measuring cellular ATP content (e.g., CellTiter-Glo®) or by using a fluorescently labeled cell tracker.
5. Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the data as a percentage of the migration observed with the chemoattractant alone (positive control).
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC₅₀ value.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background migration in negative control wells | 1. Neutrophils were activated during isolation. 2. Contaminating chemoattractants in the assay medium or BSA. 3. Spontaneous neutrophil activation due to prolonged handling. | 1. Handle cells gently, keep them on ice at all times, and use endotoxin-free reagents. 2. Use high-quality, endotoxin-tested BSA and media. Consider using serum-free media. 3. Use freshly isolated neutrophils and perform the assay as quickly as possible. |
| Low or no migration towards the chemoattractant | 1. Suboptimal chemoattractant concentration. 2. Poor neutrophil viability. 3. Incorrect pore size of the membrane. 4. Insufficient incubation time. | 1. Perform a dose-response curve for the chemoattractant to find the optimal concentration. 2. Check neutrophil viability before starting the assay. 3. Ensure the pore size (typically 3-5 µm for neutrophils) is appropriate. 4. Optimize the incubation time (usually 60-90 minutes). |
| High variability between replicate wells | 1. Inconsistent cell number added to the upper chamber. 2. Uneven formation of the chemoattractant gradient. 3. Bubbles trapped under the membrane. | 1. Ensure the cell suspension is homogenous and pipette carefully. 2. Add solutions to the lower and upper chambers slowly and carefully to avoid disturbing the gradient. 3. Inspect the plate for bubbles before incubation and gently tap to dislodge them. |
| This compound's active metabolite shows low potency | 1. Incorrect concentration of the antagonist. 2. Degradation of the compound. 3. The chemoattractant used does not primarily signal through the LTB4 receptor. | 1. Verify the stock solution concentration and perform serial dilutions accurately. 2. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 3. Ensure you are using LTB4 as the chemoattractant to specifically measure the effect on the LTB4 receptor. If using other chemoattractants, the contribution of LTB4 signaling might be less significant. |
Visualizations
Experimental workflow for the in vitro neutrophil migration assay.
LTB4 signaling pathway in neutrophil chemotaxis and the point of inhibition by this compound's active metabolites.
References
Troubleshooting unexpected off-target effects of Amelubant
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating unexpected off-target effects of Amelubant.
Disclaimer
This compound (BIIL 284) is a prodrug; its active metabolites, BIIL 260 and BIIL 315, are potent antagonists of the Leukotriene B4 (LTB4) receptor.[1][2] Clinical development of this compound was discontinued in some indications due to adverse events, the mechanisms of which are not fully understood.[2] This guide provides generalized strategies for troubleshooting potential off-target effects and is not based on documented, specific off-target interactions of this compound.
Troubleshooting Guide: Unexpected Phenotypes
This guide is designed to help you systematically investigate when your experimental results with this compound are inconsistent with known LTB4 receptor antagonism.
Issue 1: The observed cellular phenotype does not align with the known function of the LTB4 receptor.
-
Possible Cause: The phenotype may be due to an off-target effect of this compound's active metabolites.
-
Troubleshooting Steps:
Step Experimental Protocol Expected Outcome & Interpretation 1. Validate with a Structurally Different LTB4R Antagonist Treat cells with an alternative LTB4 receptor antagonist that has a distinct chemical structure from this compound. Phenotype Reproduced: Suggests the effect is likely on-target and related to LTB4 receptor antagonism.Phenotype Not Reproduced: Strongly suggests the effect is specific to this compound and potentially due to an off-target interaction. 2. Perform a Dose-Response Analysis Conduct a comprehensive dose-response curve for this compound in your assay. Compare the EC50/IC50 of the observed phenotype with the known potency of its active metabolites for the LTB4 receptor. Potencies Correlate: Indicates the effect is likely mediated by the LTB4 receptor.Potencies Diverge Significantly: Suggests an off-target effect, especially if the phenotype occurs at concentrations much higher than the Ki for the LTB4 receptor. 3. Conduct a Rescue Experiment If possible, overexpress the LTB4 receptor (BLT1/BLT2) in your cell system. Phenotype is Attenuated: Supports an on-target mechanism.Phenotype is Unchanged: Suggests the effect is independent of the LTB4 receptor and likely due to an off-target. 4. Use a Negative Control Synthesize or obtain a structurally similar but inactive analog of this compound's active metabolites. Inactive Analog Does Not Produce the Phenotype: Confirms the observed effect is due to a specific molecular interaction of the active compound.
Issue 2: this compound induces unexpected cellular toxicity at concentrations intended for LTB4 receptor inhibition.
-
Possible Cause: The toxicity may be a result of on-target effects in a specific cell type or, more likely, due to off-target interactions with proteins essential for cell viability.
-
Troubleshooting Steps:
Step Experimental Protocol Expected Outcome & Interpretation 1. Assess Target Expression Confirm that your cell line of interest expresses the LTB4 receptor. No Target Expression, but Toxicity Observed: The toxicity is definitively an off-target effect. 2. Compare Toxicity with Other LTB4R Antagonists Test the toxicity of structurally unrelated LTB4 receptor antagonists. Other Antagonists are Not Toxic: Points towards an off-target effect of this compound. 3. Broad-Spectrum Off-Target Profiling Submit this compound or its active metabolites for screening against panels of common off-target classes (e.g., kinases, GPCRs, ion channels). Identification of High-Affinity Hits: Provides direct evidence of potential off-targets that can be further investigated.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is a prodrug that is metabolized to BIIL 260 and its glucuronidated form, BIIL 315.[1] These active metabolites are antagonists of the high-affinity (BLT1) and low-affinity (BLT2) receptors for Leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[3] By blocking these receptors, this compound is expected to inhibit the chemotaxis and activation of immune cells, such as neutrophils.
Q2: A clinical trial of this compound in cystic fibrosis was terminated early. Why?
A2: A Phase 2 clinical trial in patients with cystic fibrosis was terminated due to a significant increase in pulmonary-related serious adverse events in adults receiving this compound compared to placebo. The exact cause of these adverse events has not been fully elucidated but raises concerns about the potential for on-target or off-target toxicity in the context of chronic infection and inflammation.
Q3: What are some general approaches to identify the specific off-target proteins of a small molecule like this compound?
A3: Several unbiased, proteome-wide methods can be employed:
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Chemical Proteomics: This involves using a modified version of the small molecule to "fish" for its binding partners in a cell lysate, which are then identified by mass spectrometry.
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Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stabilization of proteins upon ligand binding in intact cells or cell lysates. Changes in protein stability in the presence of the compound can indicate a direct interaction.
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Proteome-wide Expression Profiling: Techniques like RNA-sequencing or quantitative mass spectrometry can identify changes in gene or protein expression in response to the compound, providing clues about the pathways being affected.
Q4: If I suspect an off-target effect, what kind of commercial services are available to help identify it?
A4: Several companies offer fee-for-service screening of small molecules against large panels of proteins to identify potential off-target interactions. These include:
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Kinase Profiling: Screening against hundreds of kinases to identify unintended inhibition.
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GPCR Profiling: Assessing binding or functional activity against a broad range of G-protein coupled receptors.
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General Safety Panels: Screening against a panel of targets known to be associated with adverse drug reactions.
Quantitative Data Summary
The following table summarizes the known binding affinities and potencies of this compound's active metabolites for the LTB4 receptor.
| Compound | Parameter | Value | System | Reference |
| This compound (BIIL 284) | Ki | 221 nM | Vital Cells | MedchemExpress |
| This compound (BIIL 284) | Ki | 230 nM | Membranes | MedchemExpress |
| BIIL 260 | Ki | 1.7 nM | Human Neutrophil Membranes | |
| BIIL 315 | Ki | 1.9 nM | Human Neutrophil Membranes | |
| BIIL 260 | IC50 (Ca2+ release) | 0.82 nM | Human Neutrophils | |
| BIIL 315 | IC50 (Ca2+ release) | 0.75 nM | Human Neutrophils |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to verify the engagement of this compound's active metabolites with a suspected target protein in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Treat cells with various concentrations of this compound or its active metabolites (and a vehicle control, e.g., DMSO) for a predetermined time to allow for compound uptake and metabolism.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
Quantify the amount of the specific protein of interest in the soluble fraction using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Protocol 2: Kinome-wide Selectivity Profiling (Outsourced)
This protocol outlines the general steps for using a commercial service to assess the selectivity of this compound's active metabolites.
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Compound Preparation:
-
Prepare a high-concentration stock solution of the active metabolite (e.g., BIIL 260) in 100% DMSO.
-
-
Initial Single-Concentration Screen:
-
Submit the compound to a vendor for screening against a large kinase panel (e.g., >400 kinases) at a single high concentration (e.g., 1 or 10 µM).
-
-
Data Analysis and Follow-up:
-
The vendor will provide a report of kinases showing significant inhibition.
-
For any "hits" of interest, perform follow-up dose-response assays to determine the IC50 value for each potential off-target kinase.
-
Visualizations
Caption: On-target signaling pathway of the LTB4 receptor and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Caption: General strategies for identifying potential off-targets of a small molecule inhibitor.
References
- 1. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amelubant Stability in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amelubant. The following information addresses specific issues you might encounter regarding the stability of this compound in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as BIIL 284) is an orally active, long-acting leukotriene B4 (LTB4) receptor antagonist. It functions as a prodrug, meaning it is converted into its active metabolites, BIIL 260 and its glucuronidated form BIIL 315, by ubiquitous esterases within the body and likely in cell culture environments containing serum or cellular enzymes.[1][2][3] These active metabolites then block the high-affinity LTB4 receptor (BLT1), a G-protein coupled receptor expressed on most leukocytes, thereby inhibiting the inflammatory signaling cascade mediated by LTB4.
Q2: What are the primary factors that can affect this compound's stability in my cell culture experiments?
Several factors can contribute to the degradation or loss of activity of this compound in a typical cell culture setting:
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Enzymatic Degradation: Since this compound is a prodrug, it is designed to be metabolized by esterases. If your cell culture medium is supplemented with serum (e.g., FBS), it will contain esterases that can convert this compound to its active metabolites. Furthermore, the cells themselves can express intracellular and extracellular enzymes that may degrade the compound.
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pH Instability: The pH of standard cell culture media (typically 7.2-7.4) can contribute to the hydrolysis of susceptible chemical moieties over time.
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Hydrolysis: this compound, like many small molecules, may be susceptible to hydrolysis, a chemical reaction with water that can occur over extended incubation periods at 37°C.
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Oxidation: The presence of dissolved oxygen in the culture medium can lead to oxidative degradation of sensitive compounds.
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Adsorption to Plastics: Some small molecules can adsorb to the plastic surfaces of cell culture plates and flasks, reducing the effective concentration in the medium.
Q3: I'm observing a diminished or inconsistent effect of this compound in my long-term experiment. What could be the cause?
A diminishing effect of this compound over several days is a strong indicator of compound instability in the culture medium. The most likely cause is a combination of enzymatic conversion and chemical degradation at 37°C. This leads to a decrease in the effective concentration of the active form of the drug over time. To maintain a consistent biological effect, frequent media changes with freshly prepared this compound are recommended.
Q4: How should I prepare and store this compound stock solutions to ensure maximum stability?
For optimal stability, follow these storage recommendations:
-
Long-term storage: Store stock solutions of this compound in an appropriate solvent like DMSO at -80°C for up to 6 months.
-
Short-term storage: For frequent use, aliquots can be stored at -20°C for up to 1 month.
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Minimize Freeze-Thaw Cycles: It is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Use Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which may lead to hydrolysis of the compound. Use anhydrous DMSO and handle it in a low-humidity environment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or diminishing biological effect of this compound over time. | Chemical and/or enzymatic degradation of this compound in the cell culture medium at 37°C. | 1. Increase the frequency of media changes: Replace the culture medium with fresh medium containing the desired concentration of this compound every 24-48 hours.2. Determine the experimental half-life: Conduct a time-course experiment to determine the stability of this compound under your specific experimental conditions (see Experimental Protocol below). |
| High variability between replicate wells or experiments. | 1. Incomplete dissolution of this compound stock solution.2. Adsorption of the compound to plasticware.3. Inconsistent cell seeding density. | 1. Ensure the DMSO stock solution is fully thawed and vortexed before diluting into the culture medium.2. Consider using low-adhesion plasticware.3. Ensure consistent cell seeding across all wells. |
| Unexpected cytotoxicity or off-target effects. | 1. Accumulation of a toxic degradation product.2. The concentration of this compound is too high for long-term exposure. | 1. Characterize potential degradation products using LC-MS/MS if possible.2. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experiment duration. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
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Your specific cell culture medium (with and without serum/supplements)
-
HPLC or LC-MS/MS system
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Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes or HPLC vials
Methodology:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Preparation of Working Solutions: Dilute the this compound stock solution into your cell culture medium to the final working concentration used in your experiments (e.g., 1 µM). Prepare separate solutions for medium with and without serum if applicable.
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Incubation: Aliquot the working solutions into sterile, sealed tubes and place them in a 37°C incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition. The 0-hour time point serves as your initial concentration control.
-
Sample Quenching: Immediately stop any further degradation by mixing the collected sample with an equal volume of cold acetonitrile.
-
Storage: Store the quenched samples at -20°C or -80°C until analysis.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the remaining percentage of this compound at each time point relative to the 0-hour sample.
Data Presentation:
The results of the stability study can be summarized in the following table:
| Time (hours) | % this compound Remaining (Medium without Serum) | % this compound Remaining (Medium with Serum) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 72 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Accounting for Amelubant's Prodrug Metabolism in Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amelubant. The content is designed to address specific issues related to its prodrug metabolism, ensuring accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its prodrug nature important?
This compound (also known as BIIL 284) is an orally administered antagonist of the leukotriene B4 (LTB4) receptor.[1] It is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to become pharmacologically active.[1] Ubiquitous esterase enzymes metabolize this compound into its active metabolites, BIIL 260 and its glucuronidated form, BIIL 315.[1] These active metabolites are potent and competitive antagonists of the LTB4 receptor, which is involved in inflammatory responses.[1] Understanding this prodrug metabolism is critical for the correct design and interpretation of both in vitro and in vivo experiments, as the observed effects will be dependent on the efficient conversion of this compound to its active forms.
Q2: What are the key differences in activity between this compound and its active metabolites?
The primary difference lies in their affinity for the LTB4 receptor. This compound itself has negligible binding affinity, while its metabolites, BIIL 260 and BIIL 315, are highly potent antagonists. This significant difference in activity underscores the necessity of accounting for the metabolic conversion in any experimental setup.
Table 1: Binding Affinities (Ki) for LTB4 Receptor
| Compound | Ki (nM) in vital human granulocytes | Ki (nM) in cell membranes |
| This compound (BIIL 284) | 221[2] | 230 |
| BIIL 260 | 1.4 | 1.1 |
| BIIL 315 | 1.7 | 1.9 |
Q3: What is the primary signaling pathway affected by this compound's active metabolites?
The active metabolites of this compound, BIIL 260 and BIIL 315, antagonize the LTB4 receptor 1 (BLT1), a G-protein coupled receptor (GPCR). LTB4 binding to BLT1 typically activates G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including chemotaxis, inflammation, and immune cell activation. By blocking the LTB4 receptor, this compound's active metabolites inhibit these downstream signaling events.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Effect of this compound in In Vitro Assays
Possible Cause: Insufficient conversion of this compound to its active metabolites (BIIL 260 and BIIL 315) due to low or absent esterase activity in the chosen cell line or experimental system.
Troubleshooting Steps:
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Confirm Esterase Activity:
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Directly test your system: Use a generic esterase substrate like p-nitrophenyl acetate (pNPA) to confirm the presence of active esterases in your cell lysate or culture medium.
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Choose appropriate cell lines: Some cell lines may have low endogenous esterase activity. Consider using primary cells known to have high esterase activity (e.g., hepatocytes) or cell lines that have been characterized for their metabolic capabilities.
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Supplement with esterases: If your system lacks sufficient esterase activity, consider adding purified esterases (e.g., from porcine liver) to the culture medium.
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Directly Use Active Metabolites:
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For mechanistic studies where the focus is on the LTB4 receptor antagonism and not the prodrug conversion, it is highly recommended to use the active metabolites BIIL 260 or BIIL 315 directly. This bypasses the need for metabolic activation and simplifies the interpretation of results.
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Optimize Incubation Time:
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The conversion of this compound is time-dependent. If you must use the prodrug, perform a time-course experiment to determine the optimal incubation time required to generate sufficient concentrations of the active metabolites.
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Issue 2: High Variability in Results Between Different Animal Models
Possible Cause: Significant species differences in the expression and activity of esterases can lead to variable rates of this compound conversion.
Troubleshooting Steps:
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Characterize Esterase Activity in Your Animal Model:
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Perform preliminary studies to determine the rate of this compound hydrolysis in the plasma and liver microsomes of the species you are using. This will help you understand the pharmacokinetic profile of the prodrug in that specific model. For example, rodent plasma has significantly higher carboxylesterase activity compared to human or dog plasma.
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Select an Appropriate Animal Model:
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Based on your characterization studies, choose an animal model whose esterase activity profile most closely resembles that of humans. Dogs have been suggested as a potentially more predictive model for ester prodrug metabolism in humans compared to rats.
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Measure Prodrug and Metabolite Levels:
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When conducting in vivo experiments, it is crucial to measure the plasma concentrations of not only the prodrug (this compound) but also the active metabolites (BIIL 260 and BIIL 315) over time. This will allow you to correlate the observed pharmacological effects with the levels of the active compounds.
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Issue 3: Unexpected Adverse Events or Toxicity
Possible Cause: The early termination of a clinical trial with this compound in cystic fibrosis patients was due to an increase in pulmonary-related adverse events. This suggests that potent inhibition of the LTB4 pathway in the context of chronic infection may be detrimental.
Troubleshooting Steps:
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Carefully Consider the Disease Model:
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When designing experiments, especially in models of infectious or inflammatory diseases, be aware of the potential for undesirable effects from potent anti-inflammatory agents. The inflammatory response is a crucial part of the host defense mechanism.
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Monitor for Signs of Worsening Infection or Inflammation:
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In animal models of infection, closely monitor parameters such as bacterial load, inflammatory cell infiltration, and clinical signs of disease.
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Include Appropriate Controls:
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Use both vehicle controls and positive controls (e.g., other anti-inflammatory agents with known effects in your model) to properly contextualize the effects of this compound.
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Experimental Protocols
Protocol 1: In Vitro Conversion of this compound in Liver Microsomes
This protocol is designed to assess the metabolic stability and conversion rate of this compound to its active metabolites in a controlled in vitro environment.
Materials:
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Cryopreserved liver microsomes (human or other species of interest)
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This compound
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Phosphate buffer (100 mM, pH 7.4)
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Acetonitrile (ice-cold)
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Incubator or water bath at 37°C
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Centrifuge
Procedure:
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Thaw the liver microsomes on ice.
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.
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In a microcentrifuge tube, combine the liver microsomes (final protein concentration of 0.5-1 mg/mL), phosphate buffer, and this compound (final concentration typically 1-10 µM).
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Pre-incubate the mixture for 5 minutes at 37°C.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
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Immediately stop the reaction by adding two volumes of ice-cold acetonitrile.
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Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
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Transfer the supernatant to a new tube for LC-MS/MS analysis.
Data Analysis:
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Quantify the concentrations of this compound, BIIL 260, and BIIL 315 at each time point.
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Calculate the half-life (t1/2) of this compound and the formation rate of the active metabolites.
Protocol 2: Quantification of this compound and its Metabolites in Plasma by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of this compound, BIIL 260, and BIIL 315 in plasma samples. Method optimization and validation are crucial for accurate results.
Materials:
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Plasma samples
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This compound, BIIL 260, and BIIL 315 analytical standards
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Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
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Acetonitrile with 0.1% formic acid (precipitation solution)
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Mobile phases for LC (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
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LC column (e.g., C18 reverse-phase)
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Tandem mass spectrometer
Procedure:
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Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at high speed for 10 minutes. d. Transfer the supernatant to a clean tube or 96-well plate for analysis.
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LC-MS/MS Analysis: a. Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC system. b. Separate the analytes using a suitable gradient elution on a C18 column. c. Detect and quantify the parent drug and its metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, BIIL 260, BIIL 315, and the IS will need to be determined.
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Calibration and Quantification: a. Prepare a calibration curve by spiking known concentrations of this compound, BIIL 260, and BIIL 315 into blank plasma and processing them in the same way as the study samples. b. Plot the peak area ratio of each analyte to the IS against the nominal concentration. c. Use the resulting regression equation to calculate the concentrations of the analytes in the unknown samples.
Table 2: Example LC-MS/MS Parameters (Hypothetical - requires optimization)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| BIIL 260 | [To be determined] | [To be determined] | [To be determined] |
| BIIL 315 | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] |
Note: The specific mass transitions and collision energies must be optimized for the instrument being used.
References
Best practices for long-term storage of Amelubant powder
This guide provides best practices for the long-term storage and handling of Amelubant powder for research and development purposes. As specific stability data for this compound is not extensively published, this document outlines general recommendations based on industry standards for investigational medicinal products (IMPs).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: While specific long-term storage conditions for this compound powder are not publicly available, general best practices for storing clinical trial materials suggest controlled room temperature (15°C to 25°C) or refrigerated conditions (2°C to 8°C).[1] The appropriate temperature will depend on the compound's intrinsic stability. It is crucial to protect the powder from light and moisture. For long-term storage, it is advisable to conduct in-house stability studies to determine the optimal conditions.
Q2: How should I handle this compound powder upon receipt?
A2: Upon receipt, visually inspect the container for any signs of damage or tampering. The powder should be a homogenous solid. Record the date of receipt and initial storage conditions. It is recommended to aliquot the powder into smaller, single-use vials to minimize repeated opening and closing of the main container, which can introduce moisture and contaminants.
Q3: Is this compound sensitive to light or moisture?
A3: The light and moisture sensitivity of this compound has not been publicly documented. However, as a general precaution for any investigational compound, it is prudent to assume sensitivity. Store this compound powder in amber vials or light-blocking containers and in a desiccated environment or with a desiccant.
Q4: What are the known degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not detailed in the available literature. This compound is a prodrug that is metabolized in vivo to BIIL 260 and its glucuronidated metabolite, BIIL 315.[3] Potential chemical degradation pathways for the powder could include hydrolysis of the carbamate and amidine functionalities, or oxidation. It is essential for researchers to develop and validate stability-indicating analytical methods to monitor for potential degradants.
Q5: How long can I store this compound powder?
A5: Without specific stability data, a definitive shelf-life cannot be provided. Researchers should establish a re-test date based on their own stability studies. Regular testing of the material's purity and physical appearance is recommended to ensure its integrity over time.
Troubleshooting Guide
This section addresses common issues that may arise during the storage and use of this compound powder.
| Issue | Possible Cause | Recommended Action |
| Change in powder color or appearance (e.g., clumping) | Exposure to light, moisture, or elevated temperatures. | 1. Do not use the powder if a significant change is observed.2. Review storage conditions and handling procedures.3. Perform analytical testing (e.g., HPLC, moisture content) to assess purity and degradation.4. If possible, compare with a fresh, unopened sample. |
| Inconsistent results in bioassays | Compound degradation, improper sample preparation, or weighing errors. | 1. Verify the accuracy of the balance used for weighing.2. Prepare fresh solutions from a new aliquot of the powder.3. Assess the purity of the powder using a validated analytical method (see Experimental Protocols).4. Ensure the solvent used for dissolution is pure and appropriate for the assay. |
| Difficulty in dissolving the powder | Change in physical properties (e.g., polymorphism, particle size) due to improper storage. | 1. Confirm the appropriate solvent and concentration for dissolution.2. Use sonication or gentle heating (if the compound's thermal stability is known) to aid dissolution.3. If solubility issues persist, the powder's integrity may be compromised. Analytical testing is recommended. |
Experimental Protocols
Researchers should validate their own analytical methods for this compound. The following are general protocols that can be adapted.
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of this compound powder and detect any degradation products.
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Methodology:
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Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
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Sample Preparation: Prepare a solution of the this compound powder being tested at the same concentration as the standard.
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Chromatographic Conditions (Example):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at an appropriate wavelength (to be determined by UV-Vis scan).
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Injection Volume: 10 µL.
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Analysis: Inject the standard and sample solutions. Compare the chromatograms to identify the main this compound peak and any impurity peaks. Calculate the purity by the area percentage method.
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2. Moisture Content by Karl Fischer Titration
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Objective: To quantify the amount of water in the this compound powder.
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Methodology:
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Instrument Setup: Use a calibrated coulometric or volumetric Karl Fischer titrator.
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Sample Preparation: Accurately weigh a suitable amount of this compound powder and introduce it into the titration vessel.
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Titration: Start the titration and record the water content in percentage or parts per million (ppm).
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Analysis: Compare the result to the initial specification or previous measurements to monitor for moisture uptake during storage.
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Visualizations
References
Mitigating potential cytotoxicity of Amelubant at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amelubant (BIIL 284) and its active metabolites (BIIL 260 and BIIL 315). The information provided is intended to help mitigate potential cytotoxicity observed at high concentrations during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BIIL 284) is an orally active prodrug that is metabolized by ubiquitous esterases into its active metabolites, BIIL 260 and its glucuronidated form, BIIL 315.[1][2] These active metabolites are potent and competitive antagonists of the leukotriene B4 (LTB4) receptor.[1][3] LTB4 is a powerful inflammatory mediator, and by blocking its receptor, this compound and its metabolites exhibit anti-inflammatory activity.[2]
Q2: Is there evidence of this compound-related cytotoxicity?
A phase 2 clinical trial of this compound in patients with cystic fibrosis was terminated early due to a significant increase in pulmonary-related serious adverse events in adult participants receiving the drug compared to placebo. This suggests a potential for cytotoxicity, particularly in the context of chronic inflammation and infection. However, the specific mechanisms of this compound-induced cytotoxicity at high concentrations have not been extensively published.
Q3: What are the potential off-target effects of this compound?
While BIIL 315 is reported to be a selective LTB4 antagonist with no significant off-target effects in a safety panel screen, the potential for off-target activities, especially at high concentrations of the parent compound or its metabolites, cannot be entirely ruled out without further investigation. Off-target effects are a common concern for many drugs and can contribute to unexpected cytotoxicity.
Q4: What are the typical signs of cytotoxicity in cell culture experiments?
Signs of cytotoxicity in vitro can include:
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Reduced cell viability and proliferation.
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Changes in cell morphology (e.g., rounding, detachment, blebbing).
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Increased membrane permeability, detectable by assays like LDH release or Trypan Blue uptake.
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Activation of apoptotic pathways (e.g., caspase activation).
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Mitochondrial dysfunction.
Troubleshooting Guide: Mitigating this compound Cytotoxicity
This guide provides a systematic approach to identifying and mitigating potential cytotoxicity associated with high concentrations of this compound in your experiments.
Step 1: Confirm and Quantify Cytotoxicity
The first step is to confirm that the observed effects are indeed due to cytotoxicity and to quantify the dose-dependent response.
Recommended Assays:
| Assay Type | Principle | Common Readout | Considerations |
| Metabolic Viability Assays | |||
| MTT/MTS/WST-1 | Reduction of tetrazolium salts by metabolically active cells to a colored formazan product. | Colorimetric | Can be affected by compounds that alter cellular metabolism. |
| ATP Assay | Measurement of ATP levels, which correlate with the number of viable cells. | Luminescence | A rapid and sensitive indicator of cell health. |
| Membrane Integrity Assays | |||
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes. | Colorimetric or Fluorometric | A direct measure of cell lysis. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Microscopic cell counting | Simple and cost-effective, but lower throughput. |
| Apoptosis Assays | |||
| Caspase-Glo 3/7 Assay | Measures the activity of caspases 3 and 7, key executioners of apoptosis. | Luminescence | Differentiates apoptosis from necrosis. |
| Annexin V Staining | Detects the externalization of phosphatidylserine, an early marker of apoptosis. | Flow Cytometry or Fluorescence Microscopy | Can be combined with a viability dye like propidium iodide to distinguish apoptotic and necrotic cells. |
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound-induced cytotoxicity.
Step 2: Investigate the Mechanism of Cytotoxicity
Understanding the underlying mechanism can guide the selection of appropriate mitigation strategies.
Signaling Pathway Analysis:
The primary signaling pathway for this compound involves the LTB4 receptor. However, at high concentrations, other pathways may be affected.
Caption: this compound's primary and potential off-target signaling.
Experimental Approaches:
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Oxidative Stress Measurement: Use probes like DCFDA to measure reactive oxygen species (ROS) production.
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ER Stress Analysis: Monitor markers of the unfolded protein response (UPR), such as GRP78 and CHOP, by western blotting or qPCR.
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Mitochondrial Membrane Potential: Employ dyes like JC-1 to assess mitochondrial health.
Step 3: Implement Mitigation Strategies
Based on the findings from Step 2, the following strategies can be employed to reduce this compound-induced cytotoxicity.
| Mitigation Strategy | Rationale | Example Agents |
| Co-treatment with Antioxidants | To counteract increased oxidative stress. | N-acetylcysteine (NAC), Vitamin E (alpha-tocopherol) |
| Use of Chemical Chaperones | To alleviate endoplasmic reticulum (ER) stress and protein misfolding. | 4-Phenylbutyric acid (4-PBA), Tauroursodeoxycholic acid (TUDCA) |
| Optimization of Experimental Conditions | To minimize baseline cellular stress. | Use of lower, more physiologically relevant oxygen concentrations in cell culture. |
| Dose and Time Optimization | To identify a therapeutic window where the desired pharmacological effect is achieved with minimal cytotoxicity. | Perform detailed dose-response and time-course studies. |
Logical Flow for Mitigation Strategy Selection
Caption: Decision tree for selecting a cytotoxicity mitigation strategy.
Detailed Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
Objective: To quantify plasma membrane damage by measuring LDH release.
Materials:
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Cells of interest
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This compound (and/or its active metabolites)
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LDH cytotoxicity assay kit (commercially available)
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96-well clear-bottom, black-walled plates
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Plate reader with absorbance or fluorescence capabilities
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare a serial dilution of this compound in culture medium.
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Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls (negative control) and a lysis control provided by the kit (positive control for maximum LDH release).
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Incubate the plate for the desired time period (e.g., 24 hours) under standard cell culture conditions.
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After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
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Add the LDH assay reagent to each well according to the manufacturer's instructions.
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Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
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Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
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Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, typically by normalizing the experimental LDH release to the maximum LDH release control.
Protocol 2: Co-treatment with an Antioxidant (N-acetylcysteine)
Objective: To determine if antioxidant co-treatment can mitigate this compound-induced cytotoxicity.
Materials:
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Cells of interest
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This compound
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N-acetylcysteine (NAC)
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Appropriate cytotoxicity assay kit (e.g., MTT or Caspase-Glo)
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96-well plates
Procedure:
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Seed cells in a 96-well plate and allow them to adhere overnight.
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Prepare solutions of this compound at various concentrations.
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Prepare a solution of NAC at a concentration known to be non-toxic to the cells (e.g., 1-5 mM, to be optimized for your cell line).
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Treat the cells with the following conditions:
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Vehicle control
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This compound only (concentration gradient)
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NAC only
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This compound (concentration gradient) + NAC (fixed concentration)
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Incubate the plate for the desired time period.
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Perform a cytotoxicity assay (e.g., MTT or Caspase-Glo) according to the manufacturer's protocol.
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Compare the cytotoxicity curves of this compound alone versus this compound with NAC to determine if the antioxidant provides a protective effect.
Disclaimer: This technical support guide is for research purposes only. The information provided is based on publicly available data and general principles of toxicology. Researchers should always adhere to their institution's safety guidelines and conduct their own validation experiments.
References
Adjusting Amelubant treatment duration for optimal anti-inflammatory effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amelubant. The focus is on adjusting treatment duration to achieve the optimal anti-inflammatory effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its anti-inflammatory effect?
This compound (also known as BIIL 284) is an orally active, long-acting prodrug.[1][2] It is metabolized in the body by ubiquitous esterases into its active metabolites, BIIL 260 and its glucuronidated form, BIIL 315.[1] These active metabolites are potent and competitive antagonists of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1][3] LTB4 is a powerful lipid mediator that plays a crucial role in inflammation by attracting and activating leukocytes, such as neutrophils. By blocking the BLT1 receptor, this compound's active metabolites inhibit the downstream signaling pathways initiated by LTB4, thereby reducing leukocyte recruitment and activation at sites of inflammation.
Q2: What are the known indications and therapeutic areas investigated for this compound?
This compound has been investigated for its therapeutic potential in a variety of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.
Q3: Are there any known safety concerns with this compound treatment?
A phase 2 clinical trial of this compound in patients with cystic fibrosis was terminated prematurely. The trial was halted due to a notable increase in pulmonary-related serious adverse events in adult patients receiving the drug compared to the placebo group. This finding suggests that potent suppression of the inflammatory response with this compound in the context of chronic infections may increase the risk of infection-related complications. Therefore, caution is advised when using this compound in experimental models involving active infections.
Q4: How can I determine the optimal treatment duration for this compound in my experimental model?
The optimal treatment duration for this compound will depend on the specific experimental model of inflammation being used (e.g., acute vs. chronic), the species, and the endpoints being measured. A time-course study is the most effective way to determine this. This involves treating cohorts of animals for varying durations (e.g., 1, 3, 7, 14, and 28 days) and measuring key anti-inflammatory markers at each time point. The goal is to identify the shortest duration that produces the maximum desired effect without evidence of tolerance or adverse effects.
Q5: What are the key inflammatory biomarkers to measure when assessing this compound's efficacy?
The choice of biomarkers will depend on the specific inflammatory model. Generally, you should consider measuring:
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Pro-inflammatory Cytokines and Chemokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).
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Cellular Infiltration: Quantification of neutrophils and other leukocytes in tissue samples or biological fluids (e.g., bronchoalveolar lavage fluid).
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Markers of Neutrophil Activation: Myeloperoxidase (MPO) activity in tissue homogenates.
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Acute Phase Proteins: C-reactive protein (CRP) in serum or plasma.
Troubleshooting Guide
Issue 1: I am not observing a significant anti-inflammatory effect with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | Ensure you are using a dose of this compound that has been shown to be effective in similar models. Preclinical studies have demonstrated high efficacy of BIIL 284 in various in vivo models, with an ED50 as low as 0.008 mg/kg orally in a mouse ear inflammation model. A full blockade of LTB4 receptors for over 24 hours was achieved with a single oral dose of 0.3 mg/kg in a monkey model. Conduct a dose-response study to determine the optimal dose for your specific model. |
| Insufficient Treatment Duration | For chronic inflammation models, a longer treatment duration may be necessary. Refer to the time-course study design outlined in the FAQs. |
| Timing of Administration | For acute inflammation models, ensure this compound is administered prophylactically or at the appropriate time relative to the inflammatory stimulus. |
| Prodrug Metabolism Issues | This compound is a prodrug that requires conversion to its active metabolites. While esterases responsible for this conversion are ubiquitous, consider the possibility of species-specific differences in metabolism. |
| Model Insensitivity to LTB4 Blockade | The inflammatory process in your model may not be primarily driven by the LTB4 pathway. A clinical trial in rheumatoid arthritis showed only modest improvements with this compound, suggesting LTB4 may not be a major contributor to the inflammatory process in that condition. Consider measuring LTB4 levels in your model to confirm its involvement. |
Issue 2: I am observing adverse effects or a worsening of the inflammatory phenotype.
| Possible Cause | Troubleshooting Step |
| Over-suppression of the Immune Response | As seen in the cystic fibrosis clinical trial, potent anti-inflammatory effects in the presence of an underlying infection can be detrimental. If your model involves an infectious agent, consider reducing the dose or treatment duration of this compound. |
| Off-target Effects | While this compound is a selective LTB4 receptor antagonist, high concentrations could potentially have off-target effects. Reduce the dose and re-evaluate. |
| Intrinsic Agonist Activity | Some LTB4 receptor antagonists have been shown to possess intrinsic agonist activity in certain cell types, such as human endothelial cells. This is less likely to be the primary cause of a robust pro-inflammatory effect but is a possibility to consider. |
Data Presentation
Table 1: In Vitro Activity of this compound's Active Metabolites
| Active Metabolite | Target | Assay | Ki (nM) | IC50 (nM) |
| BIIL 260 | LTB4 Receptor (Human Neutrophil Membranes) | Radioligand Binding | 1.7 | - |
| BIIL 315 | LTB4 Receptor (Human Neutrophil Membranes) | Radioligand Binding | 1.9 | - |
| BIIL 260 | LTB4-induced Ca2+ release (Human Neutrophils) | Fura-2 Assay | - | 0.82 |
| BIIL 315 | LTB4-induced Ca2+ release (Human Neutrophils) | Fura-2 Assay | - | 0.75 |
Data sourced from Birke et al., J Pharmacol Exp Ther, 2001.
Table 2: In Vivo Efficacy of this compound (BIIL 284)
| Animal Model | Endpoint | Route of Administration | ED50 (mg/kg) |
| Mouse | LTB4-induced Ear Inflammation | Oral | 0.008 |
| Guinea Pig | LTB4-induced Transdermal Chemotaxis | Oral | 0.03 |
| Monkey | LTB4-induced Neutropenia | Oral | 0.004 |
| Monkey | LTB4-induced Mac-1 Expression | Oral | 0.05 |
Data sourced from Birke et al., J Pharmacol Exp Ther, 2001.
Experimental Protocols
1. In Vitro Assay: Inhibition of LTB4-induced Neutrophil Chemotaxis
This assay assesses the ability of this compound's active metabolites to block the migration of neutrophils towards an LTB4 gradient.
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Cell Preparation: Isolate human or rodent neutrophils from whole blood using density gradient centrifugation.
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Chemotaxis Assay:
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Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
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Add neutrophils pre-incubated with varying concentrations of BIIL 260 or BIIL 315 (or vehicle control) to the upper wells.
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Add LTB4 to the lower wells as the chemoattractant.
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Incubate the chamber to allow for cell migration.
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Quantification:
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Stain the migrated cells on the underside of the membrane.
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Quantify the number of migrated cells per high-power field using microscopy.
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Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal LTB4-induced chemotaxis.
2. In Vivo Model: Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.
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Animals: Use rats or mice.
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Procedure:
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Administer this compound (or vehicle control) orally at various doses and at different time points before the inflammatory insult.
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Induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the hind paw.
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Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection using a plethysmometer or calipers.
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Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group. This will help determine the effective dose and the duration of action.
3. Measurement of Inflammatory Cytokines
Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying cytokine levels in biological samples.
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Sample Collection: Collect serum, plasma, or tissue homogenates from treated and control animals at the end of the experiment.
-
ELISA Procedure:
-
Use commercially available ELISA kits specific for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6).
-
Follow the manufacturer's instructions for the assay protocol, which typically involves coating a plate with a capture antibody, adding the sample, adding a detection antibody, and then a substrate for colorimetric detection.
-
-
Data Analysis: Generate a standard curve using known concentrations of the cytokine. Use this curve to determine the concentration of the cytokine in the experimental samples.
Mandatory Visualizations
References
Amelubant (BIIL 284) Technical Support Center: Interpreting Conflicting Study Results
Welcome to the technical support resource for researchers investigating Amelubant (BIIL 284). This guide addresses common questions regarding the conflicting and unexpected results observed in preclinical and clinical studies of this leukotriene B4 (LTB4) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: Why was there a strong preclinical rationale for using this compound in cystic fibrosis (CF), and why didn't this translate to clinical success?
A1: The rationale was based on the central role of the lipid mediator Leukotriene B4 (LTB4) in the inflammatory cascade characteristic of CF lung disease. LTB4 is a potent chemoattractant for neutrophils, which are abundant in the airways of CF patients and contribute to progressive lung damage.[1][2] Preclinical evidence confirmed high levels of LTB4 in the CF airways, and these levels correlated with reduced pulmonary function.[1] this compound, as a potent LTB4 receptor antagonist, was expected to reduce this neutrophil-driven inflammation and thereby slow lung function decline.
The failure in the clinical setting highlights a critical disconnect. A Phase 2 trial in CF patients was terminated prematurely because it revealed a significantly increased risk of pulmonary-related serious adverse events (SAEs) in adults treated with this compound compared to placebo.[1][2] This suggests that potent, targeted suppression of the LTB4 pathway in the context of chronic bacterial infection, such as that in CF, may be detrimental. It is hypothesized that interfering with neutrophil recruitment, a key host defense mechanism, could impair bacterial clearance and lead to worse outcomes.
A murine study supported this hypothesis, finding that while this compound (BIIL 284) decreased pulmonary neutrophils, it also led to increased P. aeruginosa numbers, higher rates of bacteremia, and more severe lung inflammation compared to placebo. This underscores the risk of administering potent anti-inflammatory agents to individuals with chronic infections.
Troubleshooting Guide
Issue 1: My research shows anti-inflammatory effects of this compound in animal models, but human clinical data appears contradictory. How can I reconcile these findings?
This is the central conflict in the this compound story. The drug demonstrated clear anti-inflammatory activity in preclinical pharmacology and certain disease models but failed to show significant benefit or even caused harm in human trials for specific indications.
| Study Type | Indication | Key Findings | Reference |
| Preclinical | General Inflammation | Significantly inhibited LTB4-induced mouse ear inflammation and monkey neutropenia. | |
| Preclinical | Atherosclerosis | Dose-dependently decreased atherosclerotic lesion size in ApoE−/− mice. | |
| Preclinical | Lung Infection | In a murine model of P. aeruginosa infection, decreased airway neutrophils but increased bacterial load, bacteremia, and lung inflammation. | |
| Phase 2 Clinical Trial | Rheumatoid Arthritis | Showed only modest, non-significant trends towards improvement in disease activity compared to placebo. Concluded LTB4 is not a major contributor to RA inflammation. | |
| Phase 2 Clinical Trial | Cystic Fibrosis | Terminated early. No improvement in FEV1. Significantly increased risk of pulmonary SAEs and exacerbations in adults. |
-
Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 420 patients (155 children, 265 adults) aged ≥6 years with mild to moderate CF lung disease were randomized out of a planned 600.
-
Intervention: Patients received oral this compound (BIIL 284 BS) or a matching placebo once daily for 24 weeks. Dosing for adults was 75 mg or 150 mg, and for pediatrics was 75 mg.
-
Primary Endpoints:
-
Change from baseline in Forced Expiratory Volume in 1 second (FEV1).
-
Incidence of pulmonary exacerbations.
-
-
Outcome: The trial was terminated by the Data Monitoring Committee after a planned interim analysis revealed a significant increase in pulmonary-related SAEs in adults receiving this compound.
Caption: Divergence of preclinical promise and clinical failure of this compound.
Issue 2: The risk of serious adverse events (SAEs) in the cystic fibrosis trial was significant in adults but not in children. Why the difference?
A2: This is a key observation from the terminated Phase 2 study. While a trend for increased SAEs was seen across all patients, the difference only reached statistical significance in the adult population.
| Patient Group | Treatment Arm | Patients with ≥1 SAE | Placebo Arm | Patients with ≥1 SAE | P-value |
| Adults | This compound | 36.1% (48 of 133) | Placebo | 21.2% (28 of 132) | 0.007 |
| Children | This compound | 29.6% (24 of 81) | Placebo | 22.9% (17 of 74) | 0.348 |
Data sourced from Konstan MW, et al. (2014).
| Patient Group | Treatment Arm | Incidence of Exacerbation | Placebo Arm | Incidence of Exacerbation | P-value |
| Adults | This compound | 33.1% | Placebo | 18.2% | 0.005 |
| Children | This compound | 19.8% | Placebo | 25.7% | 0.38 |
Data sourced from Konstan MW, et al. (2014).
-
Disease Severity and Chronicity: Adults with CF typically have a longer history of chronic infection and more established lung disease. The bacterial burden and the nature of the inflammatory response may differ significantly from that in pediatric patients, making the adult population more vulnerable to perturbations of their immune response.
-
Pharmacokinetics (PK): Although PK was studied, subtle age-related differences in the metabolism of this compound (a prodrug) to its active metabolites could exist, potentially leading to higher effective exposure at the site of inflammation in adults.
-
Statistical Power: The pediatric cohort was smaller than the adult cohort (155 children vs. 265 adults randomized). It is possible the study was underpowered to detect a statistically significant difference in the pediatric group.
The following diagram illustrates the mechanism of action of this compound and its active metabolites.
Caption: Mechanism of this compound as an LTB4 receptor antagonist.
References
- 1. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Amelubant's Efficacy as a Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Amelubant and its active metabolites with other leukotriene B4 (LTB4) receptor antagonists. The information is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.
Leukotriene B4 is a potent inflammatory mediator, exerting its effects through two G-protein coupled receptors, BLT1 and BLT2.[1] Antagonism of these receptors, particularly the high-affinity BLT1 receptor, is a key strategy for the development of anti-inflammatory therapeutics.[1] this compound (BIIL 284) is a prodrug that is metabolized in the body to its active forms, BIIL 260 and its glucuronidated metabolite BIIL 315.[2][3] These metabolites are potent and competitive antagonists of the LTB4 receptor.[2]
LTB4 Receptor Signaling Pathway
The binding of LTB4 to its BLT1 receptor on leukocytes initiates a signaling cascade that leads to various pro-inflammatory responses, including chemotaxis, degranulation, and the production of inflammatory cytokines. The following diagram illustrates the key steps in this pathway.
Caption: LTB4 receptor signaling pathway.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of this compound's active metabolites and other notable LTB4 receptor antagonists. The data is presented as reported in the cited literature. It is important to note that direct comparisons may be limited due to variations in experimental conditions between studies.
| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference(s) |
| BIIL 260 | LTB4 Receptor | Radioligand Binding | Human | 1.7 | ||
| LTB4 Receptor | Ca²⁺ Mobilization | Human | 0.82 | |||
| BIIL 315 | LTB4 Receptor | Radioligand Binding | Human | 1.9 | ||
| LTB4 Receptor | Ca²⁺ Mobilization | Human | 0.75 | |||
| CP-105,696 | LTB4 Receptor | Chemotaxis | Monkey | 20 | ||
| LY223982 | LTB4 Receptor | Radioligand Binding | Human | 13.2 | ||
| Etalocib (LY293111) | LTB4 Receptor | Radioligand Binding | Human | 25 | ||
| LTB4 Receptor | Ca²⁺ Mobilization | Human | 20 | |||
| SB-209247 | LTB4 Receptor | Radioligand Binding | Human | 0.78 | [ ] | |
| LTB4 Receptor | Ca²⁺ Mobilization | Human | 6.6 | [ ] |
Experimental Methodologies
The data presented in the table above were primarily generated using two key types of in vitro assays: radioligand binding assays and calcium mobilization assays.
Radioligand Binding Assay
This assay is designed to measure the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound to the LTB4 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the LTB4 receptor, typically human neutrophils.
-
Incubation: The cell membranes are incubated with a radiolabeled LTB4 ligand (e.g., [³H]LTB4) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration.
-
Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular signaling initiated by LTB4 binding to its receptor.
Objective: To determine the potency (IC50) of a test compound in inhibiting LTB4-induced intracellular calcium release.
General Protocol:
-
Cell Loading: Human neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2.
-
Incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of LTB4.
-
Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a fluorometer.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the LTB4-induced calcium mobilization (IC50) is determined.
In Vivo Experimental Workflow
The in vivo efficacy of LTB4 receptor antagonists is often evaluated in animal models of inflammation. The following diagram illustrates a general workflow for such an experiment.
Caption: General workflow for in vivo efficacy testing.
Conclusion
The active metabolites of this compound, BIIL 260 and BIIL 315, demonstrate high-affinity binding to the LTB4 receptor and potent inhibition of LTB4-induced cellular responses in vitro. When comparing the available data, these metabolites exhibit comparable or superior potency to other well-characterized LTB4 receptor antagonists. However, it is crucial to consider that the clinical development of this compound for certain indications was halted due to adverse events. This highlights the importance of a comprehensive evaluation of both efficacy and safety in the development of novel anti-inflammatory agents targeting the LTB4 pathway. Researchers are encouraged to consider the detailed methodologies and comparative data presented in this guide to inform their future studies and drug development strategies.
References
Amelubant's Receptor Selectivity: A Comparative Analysis for BLT1 and BLT2
A critical evaluation of Amelubant's activity reveals its active metabolites, BIIL 260 and BIIL 315, as potent dual antagonists of both the high-affinity leukotriene B4 receptor 1 (BLT1) and the low-affinity receptor 2 (BLT2), rather than selective inhibitors of BLT1. This comparison guide provides a comprehensive analysis of the available experimental data to validate the binding and functional activity of this compound's metabolites and compares their profile with other known BLT receptor antagonists.
Comparative Analysis of BLT Receptor Antagonists
The following table summarizes the binding affinities (Ki) and functional inhibition (IC50) of this compound's active metabolites and other representative BLT1 receptor antagonists. It is important to note that while quantitative data for this compound's metabolites on BLT1 are well-documented, the assertion of their potent antagonism at BLT2 is based on expert observation cited in peer-reviewed literature, as direct side-by-side quantitative comparisons in published studies are limited.
| Compound | Target Receptor | Assay Type | Cell Type/Membrane Preparation | Ki (nM) | IC50 (nM) | Reference(s) |
| BIIL 260 (this compound Metabolite) | BLT1 | Radioligand Binding | Human Neutrophil Membranes | 1.7 | [1] | |
| BLT1 | Calcium Mobilization | Human Neutrophils | 0.82 | [1] | ||
| BIIL 315 (this compound Metabolite) | BLT1 | Radioligand Binding | Human Neutrophil Membranes | 1.9 | [1] | |
| BLT1 | Calcium Mobilization | Human Neutrophils | 0.75 | [1] | ||
| CP-105,696 | BLT1 | Radioligand Binding | Human Neutrophils | 8.42 | [2] | |
| Moxilubant (CGS-25019C) | BLT1 | Not Specified | Not Specified | 2-4 |
Note: this compound (BIIL 284) is a prodrug with negligible binding to LTB4 receptors. It is metabolized in vivo to the active compounds BIIL 260 and BIIL 315. Recent studies have indicated that both BIIL 260 and BIIL 315 are potent antagonists of both BLT1 and BLT2 receptors.
Experimental Methodologies
The validation of this compound's receptor selectivity relies on established in vitro assays that measure the binding affinity and functional response of the compound at the target receptors. The two primary methods employed are radioligand binding assays and calcium mobilization assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor. It is a fundamental technique in pharmacology for characterizing receptor-ligand interactions.
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled compound (e.g., BIIL 260, BIIL 315) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing the target receptor (e.g., human neutrophils for BLT1) or from cell lines recombinantly overexpressing the receptor of interest (e.g., CHO-hBLT1 or CHO-hBLT2).
-
Assay Setup: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [3H]LTB4) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by agonist binding to a G-protein coupled receptor (GPCR) like BLT1 or BLT2. Both BLT1 and BLT2 receptors are coupled to G-proteins that, upon activation, lead to an increase in intracellular calcium concentration.
Objective: To determine the potency of an antagonist (e.g., BIIL 260, BIIL 315) in inhibiting the agonist-induced increase in intracellular calcium.
General Protocol:
-
Cell Culture: Cells expressing the target receptor (e.g., human neutrophils or a cell line stably expressing BLT1 or BLT2) are cultured in appropriate media.
-
Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). This dye exhibits an increase in fluorescence intensity upon binding to free calcium.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist for a specific period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of an agonist (e.g., LTB4).
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader or a similar instrument.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced calcium signal. The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the maximum agonist response, is then determined.
Visualizing the LTB4 Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms of action and the experimental approaches used to validate this compound's selectivity, the following diagrams are provided.
Caption: LTB4 Signaling via BLT1 and BLT2 Receptors.
Caption: Radioligand Binding Assay Workflow.
References
Amelubant: A Cross-Species Examination of a Leukotriene B4 Receptor Antagonist's Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Amelubant (BIIL 284), a potent and long-acting Leukotriene B4 (LTB4) receptor antagonist, across various species. This compound is a prodrug that is metabolized into its active forms, BIIL 260 and its glucuronidated metabolite BIIL 315, which competitively inhibit the LTB4 receptor.[1][2] This guide summarizes key preclinical and clinical findings, presents detailed experimental protocols, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers in inflammation and drug development.
Quantitative Efficacy of this compound Across Species
The anti-inflammatory potency of this compound has been evaluated in several well-established animal models. The following tables summarize the effective dose (ED50) of orally administered this compound in inhibiting LTB4-induced inflammatory responses in mice, guinea pigs, and monkeys.
Table 1: Efficacy of this compound in Preclinical Models of LTB4-Induced Inflammation
| Species | Model | Endpoint | Oral ED50 | Reference |
| Mouse | LTB4-induced ear inflammation | Inhibition of ear swelling | 0.008 mg/kg | [1] |
| Guinea Pig | LTB4-induced transdermal chemotaxis | Inhibition of neutrophil migration | 0.03 mg/kg | [1] |
| Monkey | LTB4-induced neutropenia | Inhibition of neutrophil decrease | 0.004 mg/kg | [1] |
| Monkey | LTB4-induced Mac-1 expression | Inhibition of Mac-1 upregulation on neutrophils | 0.05 mg/kg |
Table 2: Effects of this compound (BIIL 284) in a Murine Model of Pseudomonas aeruginosa Lung Infection
| Treatment Group | Pulmonary Neutrophil Count | Pulmonary P. aeruginosa CFU | Bacteremia Rate | Reference |
| Placebo | Baseline | Stable | 17% (2/12) | |
| BIIL 284 (0.3 mg/kg) | Decreased | Stable | 67% (4/6) | |
| BIIL 284 (50 mg/kg) | Significantly Decreased | Significantly Increased | 83% (5/6) | |
| BIIL 284 (100 mg/kg) | Significantly Decreased | Significantly Increased | 78% (11/14) |
Table 3: Clinical Trial Outcomes of this compound in Humans
| Condition | Primary Endpoint | Result | Reference |
| Rheumatoid Arthritis | ACR20 Response | No statistically significant difference compared to placebo. | |
| Cystic Fibrosis (Adults) | Incidence of Pulmonary Exacerbation | Significantly higher in the this compound group (33.1%) compared to placebo (18.2%). | |
| Cystic Fibrosis (Children) | Incidence of Pulmonary Exacerbation | No significant difference between this compound (19.8%) and placebo (25.7%) groups. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are protocols for the key preclinical models cited in this guide.
LTB4-Induced Mouse Ear Inflammation Assay
This model assesses the ability of a compound to inhibit edema, a hallmark of inflammation, induced by the potent chemoattractant LTB4.
-
Animals: Male CD-1 mice are utilized for this assay.
-
Induction of Inflammation: A solution of LTB4 in an appropriate vehicle is topically applied to the inner surface of one ear of each mouse. The contralateral ear receives the vehicle alone and serves as a control.
-
Drug Administration: this compound or the vehicle is administered orally at a specified time point before the LTB4 challenge.
-
Measurement of Edema: Ear thickness is measured using a digital micrometer at baseline and at various time points after LTB4 application (e.g., 2, 4, 6, and 24 hours).
-
Data Analysis: The increase in ear thickness (swelling) is calculated by subtracting the baseline measurement from the post-challenge measurements. The percentage of inhibition is determined by comparing the swelling in the drug-treated group to the vehicle-treated group. The ED50 is then calculated from the dose-response curve.
LTB4-Induced Transdermal Chemotaxis in Guinea Pigs
This in vivo model evaluates the effect of a test compound on the migration of neutrophils in response to a chemotactic stimulus.
-
Animals: Male Hartley guinea pigs are used.
-
Chemotaxis Chambers: Specially designed chambers are affixed to the shaved dorsal skin of the guinea pigs.
-
Chemoattractant: LTB4 is placed in the lower compartment of the chamber, separated from the skin by a filter membrane.
-
Drug Administration: this compound or vehicle is administered orally prior to the placement of the chemotaxis chambers.
-
Neutrophil Migration Assessment: After a set period, the chambers are removed, and the skin is biopsied. The number of neutrophils that have migrated into the filter is quantified by histological analysis.
-
Data Analysis: The inhibitory effect of the compound is calculated by comparing the number of migrated neutrophils in the treated group versus the control group. The ED50 is determined from the dose-response data.
LTB4-Induced Neutropenia in Monkeys
This model assesses the systemic effect of LTB4 on circulating neutrophil counts and the ability of an antagonist to block this effect.
-
Animals: Cynomolgus monkeys are typically used for this assay.
-
Induction of Neutropenia: A baseline blood sample is collected. LTB4 is then administered intravenously, which induces a transient decrease in the number of circulating neutrophils.
-
Drug Administration: this compound or vehicle is given orally at a predetermined time before the LTB4 challenge.
-
Blood Sampling and Analysis: Blood samples are collected at multiple time points after LTB4 administration. Complete blood counts with differentials are performed to determine the neutrophil count.
-
Data Analysis: The percentage of neutropenia is calculated relative to the baseline neutrophil count. The inhibitory effect of this compound is determined by comparing the degree of neutropenia in the treated and untreated groups. The ED50 is calculated based on the dose-response relationship.
Visualizing the Mechanisms
To better understand the biological context of this compound's action, the following diagrams illustrate the LTB4 signaling pathway and a typical experimental workflow.
Caption: LTB4 signaling pathway and the antagonistic action of this compound.
Caption: Workflow for the LTB4-induced mouse ear inflammation assay.
Cross-Species Analysis and Clinical Implications
This compound consistently demonstrates potent anti-inflammatory effects in LTB4-induced models across multiple preclinical species, including mice, guinea pigs, and monkeys. This suggests a conserved mechanism of action and target engagement. However, the translation of these findings to human inflammatory diseases has been challenging.
In a clinical trial for rheumatoid arthritis, this compound did not show a statistically significant improvement in disease activity compared to placebo, suggesting that LTB4 may not be a major driver of inflammation in this condition. More concerningly, a Phase II trial in adults with cystic fibrosis was terminated early due to an increased incidence of pulmonary exacerbations in the this compound-treated group. A follow-up study in a mouse model of Pseudomonas aeruginosa lung infection, a common pathogen in cystic fibrosis, provided a potential explanation for this adverse outcome. In this model, this compound treatment, while reducing the number of neutrophils in the lungs, led to an increase in bacterial load and a higher rate of bacteremia. This suggests that by potently inhibiting neutrophil recruitment, this compound may impair the host's ability to control chronic bacterial infections.
Alternative Therapeutic Strategies
The mixed results with this compound highlight the complexity of targeting inflammation, particularly in the context of chronic infections. For conditions like cystic fibrosis and rheumatoid arthritis, a number of alternative therapeutic strategies are available or under investigation:
For Cystic Fibrosis-Related Inflammation:
-
CFTR Modulators: Drugs like ivacaftor, lumacaftor, tezacaftor, and elexacaftor aim to correct the underlying protein defect, which can lead to a reduction in downstream inflammation.
-
Non-steroidal Anti-inflammatory Drugs (NSAIDs): High-dose ibuprofen has shown some benefit in slowing the progression of lung disease in certain patient populations.
-
Corticosteroids: While effective at reducing inflammation, their long-term use is limited by significant side effects.
-
Inhibitors of Neutrophil Elastase: Targeting the damaging enzymes released by neutrophils is another therapeutic avenue being explored.
For Rheumatoid Arthritis:
-
Disease-Modifying Antirheumatic Drugs (DMARDs): Methotrexate, sulfasalazine, and leflunomide are mainstays of treatment that broadly suppress the immune system.
-
Biologic DMARDs: These agents target specific components of the inflammatory cascade, such as TNF-α (e.g., adalimumab, etanercept), IL-6 (e.g., tocilizumab), or B-cells (e.g., rituximab).
-
Janus Kinase (JAK) Inhibitors: Small molecules like tofacitinib and baricitinib block intracellular signaling pathways involved in inflammation.
References
Independent Verification of Amelubant Research Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings for Amelubant (BIIL 284), a leukotriene B4 (LTB4) receptor antagonist, with alternative therapeutic approaches for cystic fibrosis and rheumatoid arthritis. The development of this compound was discontinued, and this analysis aims to present the available data to inform future research and development in these areas. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided.
Mechanism of Action: Targeting the Leukotriene B4 Pathway
This compound is a prodrug that is converted in the body to its active metabolites, BIIL 260 and its glucuronidated form BIIL 315.[1] These metabolites are potent and competitive antagonists of the high-affinity leukotriene B4 receptor, BLT1.[2] Leukotriene B4 is a powerful lipid mediator that plays a crucial role in the inflammatory response by attracting and activating leukocytes, such as neutrophils. By blocking the LTB4 receptor, this compound was developed to inhibit the inflammatory cascade in various diseases.[2][3]
Below is a diagram illustrating the LTB4 signaling pathway and the inhibitory action of this compound's active metabolites.
This compound in Cystic Fibrosis: A Discontinued Clinical Trial
This compound was investigated as an anti-inflammatory therapy for cystic fibrosis (CF), a genetic disorder characterized by chronic lung inflammation. However, a significant Phase 2 clinical trial (NCT00060801) was terminated prematurely.
The trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in CF patients aged six years and older with mild to moderate lung disease. The co-primary endpoints were the change in Forced Expiratory Volume in 1 second (FEV1) and the incidence of pulmonary exacerbations over a 24-week period.[1]
The trial was halted after an interim analysis of 420 of the planned 600 patients revealed a significantly higher incidence of pulmonary-related serious adverse events (SAEs) in adult patients receiving this compound compared to placebo.
Quantitative Data Summary: Cystic Fibrosis Clinical Trial
| Outcome | This compound (Adults) | Placebo (Adults) | p-value | This compound (Children) | Placebo (Children) | p-value |
| Serious Adverse Events (SAEs) | 36.1% | 21.2% | 0.007 | 29.6% | 22.9% | 0.348 |
| Pulmonary Exacerbations | 33.1% | 18.2% | 0.005 | 19.8% | 25.7% | 0.38 |
Data sourced from the final analysis of the terminated Phase 2 trial of this compound in cystic fibrosis.
Comparison with High-Dose Ibuprofen
High-dose ibuprofen has been studied as an anti-inflammatory treatment for CF and has shown some success in slowing the progression of lung disease, particularly in younger patients.
| Treatment | Key Efficacy Finding |
| High-Dose Ibuprofen | Slower rate of annual decline in FEV1 compared to placebo. |
Experimental Protocol: Terminated Cystic Fibrosis Clinical Trial Workflow
The following diagram outlines the logical workflow of the this compound cystic fibrosis clinical trial up to its termination.
This compound in Rheumatoid Arthritis: Modest Efficacy
This compound was also evaluated in a Phase 2 clinical trial for the treatment of active rheumatoid arthritis (RA). This multi-center, randomized, double-blind, placebo-controlled study assessed the efficacy and safety of three different doses of this compound (5 mg, 25 mg, and 75 mg once daily) over a three-month period. The primary endpoint was the proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20).
The trial did not meet its primary endpoint, as there were no statistically significant differences in ACR20 response rates between any of the this compound groups and the placebo group. The study concluded that this compound produced only modest improvements in disease activity.
Quantitative Data Summary: Rheumatoid Arthritis Phase 2 Trial
| Treatment Group | ACR20 Response Rate |
| Placebo | 28.7% |
| This compound 5 mg | 27.6% |
| This compound 25 mg | 35.6% |
| This compound 75 mg | 33.3% |
Data from a 3-month, multi-center, randomized, double-blind, placebo-controlled trial in patients with active RA. The differences between the active treatment groups and placebo were not statistically significant.
Comparison with Standard of Care in the Early 2000s
To provide context for this compound's performance, the following table presents typical ACR response rates for established RA treatments from the same era.
| Treatment | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate |
| Methotrexate | ~40-50% | ~20-30% | ~10% |
| Etanercept (TNF inhibitor) | ~60-70% | ~35-45% | ~15-25% |
| Adalimumab (TNF inhibitor) | ~60-70% | ~40-50% | ~20-30% |
These are approximate response rates from various clinical trials in the early 2000s and are intended for general comparison.
Experimental Protocols
In Vitro Characterization of this compound's Active Metabolites
The pharmacological activity of this compound's active metabolites, BIIL 260 and BIIL 315, was characterized through various in vitro assays.
1. Receptor Binding Assay:
-
Objective: To determine the binding affinity of the metabolites to the LTB4 receptor.
-
Method: Isolated human neutrophil cell membranes were used. The assay measured the displacement of a radiolabeled LTB4 analog by varying concentrations of BIIL 260 and BIIL 315. The inhibition constant (Ki) was then calculated.
2. Intracellular Calcium Release Assay:
-
Objective: To assess the functional antagonism of the LTB4 receptor.
-
Method: Human neutrophils were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2). The cells were then stimulated with LTB4 in the presence of varying concentrations of BIIL 260 or BIIL 315. The inhibition of the LTB4-induced increase in intracellular calcium concentration was measured to determine the IC50 values.
3. Chemotaxis Assay:
-
Objective: To evaluate the inhibition of LTB4-induced neutrophil migration.
-
Method: A Boyden chamber or a similar chemotaxis system was used. Human neutrophils were placed in the upper chamber, and LTB4 was placed in the lower chamber as a chemoattractant. The ability of BIIL 260 and BIIL 315 to inhibit the migration of neutrophils towards the LTB4 gradient was quantified.
Conclusion
The independent verification of published research on this compound indicates that while the drug demonstrated potent in vitro activity as an LTB4 receptor antagonist, this did not translate into a favorable risk-benefit profile in clinical trials for cystic fibrosis or significant efficacy in rheumatoid arthritis. The termination of the cystic fibrosis trial due to safety concerns highlights the potential complexities of targeting inflammatory pathways in chronic infectious diseases. In rheumatoid arthritis, the modest and non-significant clinical response suggests that the LTB4 pathway may not be a primary driver of the disease process in all patients, especially when compared to the more established efficacy of agents like methotrexate and TNF inhibitors. These findings underscore the importance of rigorous clinical evaluation and provide valuable insights for the future development of anti-inflammatory therapeutics.
References
- 1. fda.gov [fda.gov]
- 2. A systematic review of infliximab in the treatment of early rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of Methotrexate-First Strategy in Patients with Early, Poor-Prognosis Rheumatoid Arthritis: Results From a Two-Year Randomized, Double-Blind Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxytocin Receptor Antagonists: Potency and Preclinical Efficacy
A Note on Amelubant: Initial searches incorrectly identified this compound as a subject for this comparative analysis of oxytocin receptor antagonists. It is important to clarify that this compound is a prodrug whose active metabolites are antagonists of the Leukotriene B4 (LTB4) receptor, not the oxytocin receptor.[1][2] This guide will therefore focus on established and investigational oxytocin receptor antagonists to provide a relevant comparative analysis as requested.
This guide provides a comparative analysis of the in vitro and in vivo potency of several key oxytocin receptor antagonists. The primary clinical application for these agents is in the management of preterm labor, a process in which the hormone oxytocin plays a crucial role in stimulating uterine contractions.[3][4] This document is intended for researchers, scientists, and drug development professionals.
The antagonists compared herein include Atosiban, the only oxytocin receptor antagonist currently approved for tocolysis in some countries, and several investigational compounds: Barusiban, Retosiban, Epelsiban, and L-368,899.[3]
In Vitro Potency
The in vitro potency of these antagonists is typically determined through receptor binding assays and functional assays that measure the inhibition of oxytocin-induced cellular responses.
Table 1: Comparative In Vitro Potency of Oxytocin Receptor Antagonists
| Compound | Receptor Affinity (Ki or IC50) | Functional Antagonism (pA2 or IC50) | Species/Cell Line | Reference |
| Atosiban | pA2 = 7.71 (anti-OT, no Mg2+) | IC50 = 5 nM (inhibition of Ca2+ increase) | Human myometrium, Human amnion cells | |
| Barusiban | Ki = 0.64 nM | More potent than Atosiban | Human embryonic kidney (HEK)-293 cells, Human myometrial strips | |
| Retosiban | Ki = 0.65 nM (human OT receptor) | IC50 = 180 nM (inhibition of OT-induced contractions) | Human and rat OT receptors, Rat isolated myometrial strips | |
| Epelsiban | Ki = 0.13 nM (pKi = 9.9) | IC50 = 192 nM (inhibition of OT-induced contractions) | Human OT receptor, Anesthetized rat model | |
| L-368,899 | IC50 = 26 nM (human uterus) | - | Human and rat uterus |
In Vivo Potency
The in vivo potency of oxytocin receptor antagonists is evaluated in animal models of uterine contraction and preterm labor. These studies are crucial for determining the potential therapeutic efficacy of these compounds.
Table 2: Comparative In Vivo Potency of Oxytocin Receptor Antagonists
| Compound | Animal Model | Efficacy | Reference |
| Atosiban | Pregnant cynomolgus monkeys, Rat preterm labor model | Effective in inhibiting oxytocin-induced uterine contractions. Prolongs pregnancy in some models. | |
| Barusiban | Pregnant cynomolgus monkeys | 3-4 times more potent than Atosiban with a longer duration of action (>13-15 hours vs. 1-3 hours for Atosiban). | |
| Retosiban | Late-term pregnant rats | Dose-dependently reduces spontaneous and oxytocin-induced uterine contractions. | |
| Epelsiban | Anesthetized rats | Demonstrated high in vivo oxytocin antagonist potency. | |
| L-368,899 | Rats | AD50 = 0.35 mg/kg (i.v.) for antagonism of OT-stimulated uterine contractions. Orally bioavailable. |
Experimental Protocols
Oxytocin Receptor Binding Assay (Radioligand Competition Assay)
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells) or tissue homogenates from uterine myometrium.
-
Radioligand: [³H]-Oxytocin or a high-affinity radio-iodinated antagonist like [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).
-
Test Compound: The oxytocin receptor antagonist of interest.
-
Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well plates, scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and the receptor membrane preparation.
-
For total binding wells, add only the components listed in step 2.
-
For non-specific binding wells, add the non-specific binding control solution in addition to the components in step 2.
-
For competition wells, add the test compound at various concentrations.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Inhibition of Oxytocin-Induced Uterine Contractions
This assay assesses the ability of an antagonist to inhibit uterine muscle contractions induced by oxytocin.
Materials:
-
Myometrial tissue strips obtained from pregnant women during cesarean section or from animal models (e.g., rats).
-
Physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ and 5% CO₂.
-
Organ bath system with isometric force transducers.
-
Oxytocin and the test antagonist.
Procedure:
-
Mount the myometrial strips in the organ baths containing the physiological salt solution at 37°C.
-
Allow the strips to equilibrate and establish regular spontaneous contractions.
-
Induce sustained contractions by adding a submaximal concentration of oxytocin.
-
Once a stable contractile response to oxytocin is achieved, add the antagonist at increasing concentrations.
-
Record the isometric contractions and measure the frequency, amplitude, and area under the curve.
-
Calculate the inhibitory effect of the antagonist at each concentration and determine the IC50 or pA2 value.
Visualizations
Signaling Pathway
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oxytocin-oxytocin receptor system and its antagonists as tocolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the use of Amelubant as a negative control in LTB4 signaling experiments
For researchers, scientists, and drug development professionals, the precise modulation of the Leukotriene B4 (LTB4) signaling pathway is critical for investigating inflammatory and immune responses. This guide provides a comprehensive comparison of Amelubant and its active metabolites with other common modulators of the LTB4 pathway, offering experimental data to validate its use, particularly as a negative control.
Leukotriene B4 is a potent lipid mediator that exerts its pro-inflammatory effects through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][2] Understanding the selectivity and potency of pharmacological tools is paramount for dissecting the distinct roles of these two receptors in cellular processes.
This compound (BIIL 284) is a prodrug that is metabolized in vivo to its active forms, BIIL 260 and BIIL 315.[3] These metabolites are potent antagonists of the LTB4 receptor.[4][5] This guide will delve into the specifics of their activity and compare them with established selective antagonists for BLT1 and BLT2, as well as appropriate negative controls.
Comparative Analysis of LTB4 Receptor Ligands
To facilitate the selection of appropriate tools for LTB4 signaling research, the following table summarizes the binding affinities and activities of this compound's active metabolites and other key pharmacological agents.
| Compound | Target(s) | Activity | Ki (nM) | IC50 (nM) | Notes |
| BIIL 315 | LTB4 Receptor | Antagonist | 1.9 | 0.75 (Ca2+ release) | Active metabolite of this compound. A specific negative control, BIIS 035, is available for in vitro experiments. |
| BIIL 260 | BLT1 | Antagonist | - | - | Active metabolite of this compound. |
| U-75302 | BLT1 | Selective Antagonist | - | - | Commonly used to selectively block BLT1-mediated signaling. |
| LY255283 | BLT2 | Antagonist | pKi = 7.0 | ~100 | Used to investigate the role of BLT2. |
| BIIS 035 | - | Negative Control | No binding affinity | - | Specifically designed as a negative control for BIIL 315 in in vitro studies. |
| Vehicle (e.g., DMSO, Ethanol) | - | Negative Control | - | - | The most common and appropriate negative control in the absence of a specific inert molecule. |
Signaling Pathways and Experimental Design
A clear understanding of the LTB4 signaling cascade and the logical framework for utilizing controls is essential for robust experimental design.
Caption: LTB4 signaling through BLT1 and BLT2 receptors.
The choice of a negative control is a critical aspect of experimental design, ensuring that observed effects are specifically due to the modulation of the target.
Caption: Validating specific effects using controls.
Experimental Protocols
Reproducible and reliable data generation hinges on well-defined experimental protocols. Below are outlines for key assays used to study LTB4 signaling.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
References
A Comparative Benchmarking Guide to Amelubant and Novel BLT1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Amelubant (BIIL 284), a leukotriene B4 (LTB4) receptor antagonist, against other notable antagonists of the high-affinity LTB4 receptor 1 (BLT1). The data presented is compiled from various preclinical studies to offer an objective overview for researchers in inflammation and drug development.
Introduction to BLT1 Antagonism
Leukotriene B4 is a potent lipid mediator that plays a crucial role in inflammatory responses by activating the BLT1 receptor on leukocytes, leading to chemotaxis, degranulation, and cytokine release.[1] Antagonism of the BLT1 receptor is a promising therapeutic strategy for a range of inflammatory diseases. This compound (BIIL 284) is a prodrug that is metabolized in vivo to its active forms, BIIL 260 and BIIL 315, which are potent and selective BLT1 antagonists.[2][3] This guide benchmarks the performance of this compound's active metabolites against other key BLT1 antagonists.
Quantitative Performance Comparison
The following tables summarize the in vitro binding affinity and functional potency of this compound's active metabolites and other well-characterized BLT1 antagonists. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Binding Affinity (Ki) of BLT1 Antagonists
| Compound | Ki (nM) | Species | Assay Type | Reference |
| BIIL 260 | 1.7 | Human | Radioligand Binding ([³H]-LTB4) | [2] |
| BIIL 315 | 1.9 | Human | Radioligand Binding ([³H]-LTB4) | [2] |
| U75302 | - | - | - | - |
| CGS 25019C | - | - | - | - |
| LY293111 (Etalocib) | - | - | - | - |
Data for U75302, CGS 25019C, and LY293111 from a single comparative study was not available in the searched literature. Values from individual studies may not be directly comparable.
Table 2: In Vitro Functional Potency (IC50) of BLT1 Antagonists
| Compound | IC50 (nM) | Species | Assay Type | Reference |
| BIIL 260 | 0.82 | Human | LTB4-induced Ca²⁺ mobilization | |
| BIIL 315 | 0.75 | Human | LTB4-induced Ca²⁺ mobilization | |
| U75302 | - | - | - | - |
| CGS 25019C | - | - | - | - |
| LY293111 (Etalocib) | - | - | - | - |
Data for U75302, CGS 25019C, and LY293111 from a single comparative study was not available in the searched literature. Values from individual studies may not be directly comparable.
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of the key assays used to characterize BLT1 antagonists.
Radioligand Binding Assay (Competition Assay)
This assay quantifies the affinity of a compound for the BLT1 receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-LTB4) for binding to the receptor.
Materials:
-
Membrane preparations from cells expressing the BLT1 receptor (e.g., human neutrophils or recombinant cell lines).
-
Radioligand: [³H]-LTB4.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compounds (unlabeled BLT1 antagonists).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Incubate a fixed concentration of the radioligand with the membrane preparation in the presence of varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by LTB4 binding to the Gq-coupled BLT1 receptor.
Materials:
-
Cells expressing the BLT1 receptor (e.g., human neutrophils or a stable cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
LTB4 (agonist).
-
Test compounds (BLT1 antagonists).
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of LTB4 (typically the EC80).
-
Measure the change in fluorescence intensity over time.
-
The concentration of the antagonist that inhibits 50% of the LTB4-induced calcium response (IC50) is determined.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a BLT1 antagonist to block the LTB4-induced migration of neutrophils, a key biological function mediated by the BLT1 receptor.
Materials:
-
Isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with a 3-5 µm pore size membrane).
-
Assay Medium: e.g., RPMI 1640 with 0.5% BSA.
-
LTB4 (chemoattractant).
-
Test compounds (BLT1 antagonists).
Procedure:
-
Pre-incubate neutrophils with varying concentrations of the test compound.
-
Place LTB4 in the lower chamber of the chemotaxis system.
-
Add the pre-incubated neutrophils to the upper chamber.
-
Incubate the chamber to allow for cell migration towards the chemoattractant.
-
Quantify the number of migrated cells in the lower chamber by cell counting, or by using a fluorescent or colorimetric viability dye.
-
The concentration of the antagonist that inhibits 50% of the LTB4-induced neutrophil migration (IC50) is determined.
Visualizing a Key Experimental Workflow and Signaling Pathway
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: Workflow for a Calcium Mobilization Assay.
Caption: BLT1 Receptor Signaling Pathway.
Conclusion
References
- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Amelubant: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Amelubant, ensuring the protection of personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to handle this compound with appropriate safety measures. As a chemical compound intended for research, it should be managed with care.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Spill Management: In the case of a spill, absorb the material with an inert absorbent, such as sand or vermiculite. The contaminated absorbent material should then be collected and disposed of as hazardous waste in accordance with local and institutional regulations.
-
First Aid:
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek medical attention if irritation persists.
-
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by various agencies to protect public health and the environment.[1][2] In the United States, the primary regulatory bodies are:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management from generation to disposal.[1][2][3] In 2019, the EPA finalized a new rule, often referred to as Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals. A key aspect of this rule is the ban on flushing hazardous waste pharmaceuticals down drains.
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances. While this compound is not currently listed as a controlled substance, it is good practice to be aware of DEA regulations.
-
State and Local Regulations: Many states and local municipalities have their own, often more stringent, regulations for pharmaceutical waste disposal. It is imperative to consult and comply with these local requirements.
This compound: Properties and Disposal Considerations
This compound (also known as BIIL 284) is identified as a potent and long-acting LTB4 receptor antagonist with anti-inflammatory activity. It is intended for research use only. While a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound was not found, a product page indicates it is shipped as a non-hazardous chemical under ambient temperature. However, the absence of a hazardous classification does not preclude the need for careful disposal. The environmental impact of pharmaceuticals is a growing concern, as many drugs can cause ecological harm if not disposed of properly.
| Property | Information | Source |
| Synonyms | BIIL 284, BIIL-284-BS | |
| CAS Number | 346735-24-8 | |
| Molecular Formula | C33H34N2O5 | |
| Molecular Weight | 538.64 g/mol | |
| Intended Use | Research Use Only | |
| Disposal Classification | Shipped as non-hazardous. However, final disposal should follow institutional and local guidelines for chemical waste. |
Step-by-Step Disposal Protocol
The following is a general, step-by-step protocol for the disposal of this compound, based on established guidelines for laboratory chemical waste.
-
Waste Segregation: Never mix this compound waste with general laboratory trash. It should be segregated as chemical waste.
-
Containerization:
-
Solid Waste: Place solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), into a clearly labeled, leak-proof container designated for chemical waste.
-
Liquid Waste: For solutions containing this compound, collect the waste in a compatible, sealed, and clearly labeled container. If dissolved in a solvent, the solvent's hazardous characteristics will also dictate the disposal route.
-
-
Labeling: All waste containers must be accurately labeled with the contents, including the name "this compound" and any solvents present, along with appropriate hazard warnings.
-
Storage: Store the waste containers in a designated, secure area away from incompatible materials, pending collection by your institution's environmental health and safety (EHS) department or a licensed waste management contractor.
-
Disposal: The final disposal method should be determined by your institution's EHS office. The most common and environmentally sound method for destroying pharmaceutical waste is high-temperature incineration by a licensed facility.
Never dispose of this compound by:
-
Flushing down the drain: This is prohibited for hazardous pharmaceuticals by the EPA's Subpart P and is a poor practice for any chemical waste, as wastewater treatment plants may not effectively remove such compounds.
-
Placing in regular trash: Uncontrolled disposal in municipal landfills can lead to environmental contamination.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship. Always consult your institution's specific policies and your local EHS department for definitive guidance.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Amelubant
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Amelubant, a potent leukotriene B4 receptor antagonist. The following procedural guidance, including operational and disposal plans, is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations for personal protective equipment (PPE) and handling procedures are based on the safety protocols for similar leukotriene receptor antagonists, such as Montelukast and Zafirlukast, as well as general best practices for handling potent pharmaceutical compounds in a laboratory setting.
Personal Protective Equipment (PPE) Recommendations
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Receiving & Storage | Safety glasses | Chemical-resistant gloves (Nitrile) | Not generally required | Laboratory coat |
| Weighing & Aliquoting (Solid) | Safety goggles or face shield | Double-gloving with chemical-resistant gloves (Nitrile) | NIOSH-approved N95 or higher respirator | Disposable gown over laboratory coat |
| Solution Preparation | Safety goggles or face shield | Chemical-resistant gloves (Nitrile) | Use in a certified chemical fume hood | Laboratory coat |
| Handling Solutions | Safety glasses | Chemical-resistant gloves (Nitrile) | Not required if handled in a fume hood | Laboratory coat |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (Nitrile) | Not generally required | Laboratory coat |
Experimental Protocols: Safe Handling and Disposal of this compound
Adherence to standardized procedures is critical to minimize the risk of exposure and ensure a safe laboratory environment.
1. Receiving and Storage of this compound:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear safety glasses and nitrile gloves during inspection and transfer.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
-
Update the chemical inventory with the receipt date, quantity, and storage location.
2. Weighing and Aliquoting of Solid this compound:
-
Perform all weighing and aliquoting of solid this compound in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Wear safety goggles or a face shield, a disposable gown over a laboratory coat, and double-glove with nitrile gloves.
-
Use a NIOSH-approved N95 or higher-rated respirator.
-
Handle the compound gently to avoid creating dust.
-
Clean the weighing area and utensils thoroughly after use with an appropriate solvent (e.g., 70% ethanol) and dispose of contaminated materials as hazardous waste.
3. Preparation of this compound Solutions:
-
All solution preparations should be conducted in a certified chemical fume hood.
-
Wear safety goggles, a laboratory coat, and nitrile gloves.
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
Ensure the container is securely capped and labeled with the compound name, concentration, solvent, and date of preparation.
4. Disposal of this compound Waste:
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves, gowns) should be collected in a designated, labeled hazardous waste container.[1][2]
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[3]
-
Follow your institution's and local regulations for the disposal of chemical waste.[1][2] All waste containers must be properly labeled with the contents and associated hazards.
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
